Product packaging for Indene(Cat. No.:CAS No. 9003-64-9)

Indene

Cat. No.: B7761270
CAS No.: 9003-64-9
M. Wt: 116.16 g/mol
InChI Key: YBYIRNPNPLQARY-UHFFFAOYSA-N
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Description

Indene (B144670) as a Prototypical Polycyclic Aromatic Hydrocarbon (PAH) in Advanced Chemical Systems

While many PAHs consist solely of fused benzene (B151609) rings, this compound incorporates a five-membered ring, leading to deviations from the typical aromaticity observed in larger, purely benzenoid PAHs. solubilityofthings.comnih.govtaylorandfrancis.com This "imperfect aromaticity" makes this compound and its derivatives intriguing models for studying the influence of ring strain and non-planarity on electronic structure and reactivity in polycyclic systems. Research into this compound's behavior provides insights into the broader class of non-alternant PAHs and their unique chemical transformations. nih.gov this compound has even been detected in the interstellar medium, specifically in the Taurus Molecular Cloud (TMC-1), making it the first pure hydrocarbon PAH identified in space. aanda.orgaanda.orgresearchgate.netleidenuniv.nlresearchgate.netarxiv.orgaip.org Its presence and abundance in such environments challenge current astrochemical models of PAH formation. researchgate.netleidenuniv.nlresearchgate.netarxiv.orgaip.org

Significance of this compound and its Derivatives in Contemporary Chemical Synthesis and Materials Science

This compound and its derivatives play a significant role in contemporary chemical synthesis and materials science due to their versatile reactivity and the diverse properties of the resulting compounds. ontosight.aiacs.orgontosight.aiontosight.airesearchgate.netorganic-chemistry.org The reactive double bond in the cyclopentene (B43876) ring allows this compound to undergo various reactions, including Diels-Alder reactions and polymerization. solubilityofthings.comwikipedia.org

In chemical synthesis, this compound serves as a valuable precursor for the construction of complex organic frameworks. solubilityofthings.comacs.org this compound derivatives are key structural motifs in numerous natural products and biologically active molecules. acs.orgresearchgate.netacs.orgresearchgate.net Research explores the synthesis of novel this compound derivatives with potential applications in pharmaceuticals and agrochemicals. solubilityofthings.comontosight.aiontosight.aiacs.orgekb.egresearchgate.netacs.org

In materials science, this compound-based compounds are utilized in the synthesis of polymers and other functional materials. ontosight.aiontosight.aiontosight.airesearchgate.netorganic-chemistry.orgafricaresearchconnects.com For instance, this compound is a principal component in the production of this compound/coumarone thermoplastic resins. wikipedia.orgfishersci.ca Studies also investigate the polymerization of this compound through various mechanisms, such as cationic and radiation-induced polymerization, to yield polythis compound with tailored properties, including enhanced thermal stability. africaresearchconnects.comafricaresearchconnects.comresearchgate.netmdpi.comtandfonline.com this compound derivatives are also being explored for applications in photovoltaic solar cells, electron-transporting materials, and fluorescent materials. researchgate.net

Evolution of this compound Research: Historical Context and Emerging Trajectories

The study of this compound has evolved significantly since its initial discovery. Early research focused on its fundamental properties and reactivity. nist.gov Historically, this compound's primary industrial use has been in the production of resins. wikipedia.orgfishersci.ca

More recently, research trajectories have expanded to encompass the synthesis of complex this compound derivatives with specific biological activities and the development of this compound-based functional materials. acs.orgontosight.aiontosight.airesearchgate.netorganic-chemistry.orgacs.org The detection of this compound in the interstellar medium has opened new avenues in astrochemistry, prompting investigations into its formation mechanisms and stability in extreme environments. aanda.orgaanda.orgresearchgate.netleidenuniv.nlresearchgate.netarxiv.orgaip.orgnih.gov Current research also emphasizes the development of more efficient and environmentally friendly synthetic routes to this compound derivatives. organic-chemistry.orgglobalgrowthinsights.com

Scope and Objectives of this compound-Focused Academic Inquiry

Academic inquiry focused on this compound is broad and multifaceted. Key objectives include:

Developing novel and efficient synthetic methodologies for accessing diverse this compound derivatives. organic-chemistry.orgbeilstein-journals.org

Investigating the physical and chemical properties of this compound and its derivatives, including their electronic structure, reactivity, and spectroscopic characteristics. solubilityofthings.comontosight.aiontosight.aiacs.orgtandfonline.com

Exploring the potential applications of this compound-based compounds in various fields, such as materials science, pharmaceuticals, and agrochemicals. ontosight.aiontosight.aiontosight.airesearchgate.netorganic-chemistry.orgacs.orgekb.egresearchgate.netacs.orgafricaresearchconnects.com

Studying the formation and fate of this compound in different environments, including combustion processes and the interstellar medium. aanda.orgaanda.orgresearchgate.netleidenuniv.nlresearchgate.netarxiv.orgaip.orgnih.govresearchgate.netacs.orgacs.org

Understanding the polymerization behavior of this compound and characterizing the resulting polymeric materials. africaresearchconnects.comafricaresearchconnects.comresearchgate.netmdpi.comtandfonline.com

Detailed research findings often involve spectroscopic analysis (e.g., IR, Raman, UV-Vis), chromatographic techniques, and theoretical calculations to elucidate reaction mechanisms, structural properties, and material characteristics. africaresearchconnects.commdpi.comtandfonline.com For example, studies on this compound polymerization kinetics utilize techniques like dilatometry and thermogravimetric analysis (TGA). africaresearchconnects.comtandfonline.com

Here is a table summarizing some key properties of this compound:

PropertyValueSource
Molecular FormulaC9H8 solubilityofthings.comfishersci.canist.gov
Molecular Weight116.16 g/mol ontosight.aifishersci.canist.gov
AppearanceColorless to pale yellow liquid solubilityofthings.comwikipedia.org
OdorAromatic solubilityofthings.com
SolubilitySoluble in organic solvents (benzene, ether, acetone), low solubility in water solubilityofthings.com
PubChem CID7219 fishersci.cauni.lu

Table: Key Properties of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8 B7761270 Indene CAS No. 9003-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indene
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InChI

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2
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InChI Key

YBYIRNPNPLQARY-UHFFFAOYSA-N
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Canonical SMILES

C1C=CC2=CC=CC=C21
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Molecular Formula

C9H8
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Related CAS

9003-64-9
Record name 1H-Indene, homopolymer
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DSSTOX Substance ID

DTXSID8042052
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Molecular Weight

116.16 g/mol
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Physical Description

Indene appears as a colorless liquid derived from coal tar. Fp: -2 °C; bp:182 °C. Density 0.997 g cm-3. Insoluble in water but soluble in organic solvents., Colorless liquid. [Note: A solid below 29 degrees F.]; [NIOSH], Colorless liquid derived from coal tar., Colorless liquid. [Note: A solid below 29 °F.]
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Boiling Point

359 °F at 760 mmHg (NIOSH, 2023), 181.6 °C 760 MM HG, 359 °F
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Flash Point

173 °F (NIOSH, 2023), 173 °F
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Solubility

Insoluble (NIOSH, 2023), INSOL IN WATER, MISCIBLE WITH MOST ORGANIC SOLVENTS, SOL IN ALL PROPORTIONS IN ALC, ETHER, N BENZENE, PYRIMIDENE, CARBON DISULFIDE, Soluble in ethanol; it is miscible with diethyl ether, naphtha, pyridine, carbon tetrachloride, chloroform, and carbon disulfide, Insoluble
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Density

0.997 (NIOSH, 2023) - Less dense than water; will float, 0.9968 @ 20 °C/4 °C, 0.997
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Vapor Pressure

1.1 [mmHg], 1.1 mm Hg at 25 °C
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Color/Form

LIQUID, Colorless liquid, Colorless liquid [Note: A solid below 29 degrees F].

CAS No.

95-13-6, 71551-80-9, 9003-64-9
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Melting Point

29 °F (NIOSH, 2023), -1.8 °C, 29 °F
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Theoretical and Computational Studies of Indene

Quantum Chemical Analysis of Indene (B144670) Electronic Structure

Quantum chemical methods are essential tools for probing the electronic structure of this compound, providing details about its molecular orbitals, energy levels, and charge distribution.

Density Functional Theory (DFT) Applications in this compound Systems

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules like this compound. DFT calculations have been applied to investigate the ground state geometries and vibrational frequencies of this compound and its cation aip.org. Various functionals, such as B3LYP, MPWB1K, and M062X, have been employed in conjunction with basis sets like cc-pVTZ and cc-pVDZ to study the potential energy surfaces of reactions involving this compound, such as hydrogen atom addition and abstraction aip.org. While B3LYP is suitable for computing vibrational frequencies, MPWB1K and M062X are considered more appropriate for calculating reaction potential energy surfaces aip.org. DFT has also been used to study the electronic structures and spectroscopic properties of this compound derivatives, such as this compound-C60 monoadduct (ICMA), to understand their potential in organic solar cells scientific.netresearchgate.net. Studies on substituted this compound derivatives have utilized DFT to understand structure-property relationships and optoelectronic properties nih.gov. Furthermore, DFT calculations have been performed on this compound-1,3-dione derivatives to investigate their structural and spectroscopic properties nih.gov. The electronic structure features of 4-amino-3-iminothis compound, an this compound-based system, have also been explored using DFT methods mdpi.com. DFT has also been applied to study the structural and electronic properties of crystalline 2-benzylidene-1-indanone (B110557) under hydrostatic pressure worldscientific.com.

Ab Initio Calculations for this compound and its Cations

Ab initio methods, which are based on first principles without empirical parameters, provide a more rigorous approach to studying molecular electronic structure. Ab initio calculations have been performed to investigate the properties of the ground state and low-lying electronic states of neutral this compound acs.orgacs.org. These calculations have been compared with experimental data from infrared, Raman, fluorescence, and resonance-enhanced multiphoton ionization spectroscopy acs.orgacs.org. The configuration interaction singles (CIS) method has been found to be a good approximation for calculating the molecular frequencies of electronically excited states acs.orgacs.org.

Ab initio methods have also been applied to study the this compound cation (C9H8+). aip.org. Calculations on the this compound radical cation have investigated its dissociation and radiative stabilization, which are relevant in astrochemical contexts aip.org. These studies often combine ab initio calculations with statistical theories like RRKM to determine reaction rate constants frontiersin.orgresearchgate.net.

Computational Approaches to Excited States and Potential Energy Surfaces of this compound

Computational approaches are vital for understanding the excited states and potential energy surfaces (PES) of this compound, which dictate its photochemical behavior and reactivity. Time-dependent density functional theory (TD-DFT) has been used to investigate the excited states of the this compound cation, such as the D1, D2, D3, and D4 states aip.org. These calculations help in assigning vibronic structures observed in experimental spectra aip.org.

Studies exploring the formation mechanisms of this compound often involve calculating the potential energy surfaces of relevant reactions. Ab initio G3-type calculations have been used to map the PES for this compound formation pathways involving species like benzene (B151609), phenyl radical, and acetylene (B1199291) acs.org. These calculations help identify energetically favorable reaction routes and understand the build-up of the five-membered ring fused to the benzene ring acs.org. The PES for the reaction of the methylidyne radical with styrene (B11656), which can lead to this compound formation, has also been computationally explored, highlighting barrierless pathways relevant in cold molecular clouds nih.govresearchgate.net. Computational studies on the degradation of this compound have also utilized PES information derived from ab initio calculations frontiersin.orgresearchgate.net.

Molecular Dynamics Simulations of this compound Reactivity and Interactions

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of this compound molecules, including their reactivity and interactions with other species or environments. ReaxFF molecular dynamics, combined with RRKM theory, has been used to study the degradation of this compound over a broad energy range, showing agreement with RRKM calculations at lower energies frontiersin.orgresearchgate.net. MD simulations can offer an alternative to statistical approaches for studying the fragmentation of large molecules like this compound without relying on statistical assumptions frontiersin.org.

MD simulations are also employed in studies involving this compound derivatives, for instance, to assess the stability of docked complexes in the context of potential drug candidates ajchem-a.com. Such simulations help characterize structural rationales for biological activities and understand the interactions between this compound-based ligands and proteins ajchem-a.comnih.gov.

Computational Modeling of this compound Formation Mechanisms

Computational modeling is crucial for understanding how this compound is formed in various complex environments, including those found in astrophysics and combustion.

Astrophysical and Combustion Environments

This compound has been detected in the interstellar medium (ISM), specifically in the Taurus molecular cloud (TMC-1) aip.orgaanda.org. Computational studies have explored potential formation mechanisms in these cold, low-pressure environments. One proposed pathway involves the barrierless reaction between the methylidyne radical (CH) and styrene (C6H5C2H3) through a methylidyne addition–cyclization–aromatization (MACA) mechanism, which can occur at low temperatures nih.govosti.gov. This mechanism offers a potential low-temperature route for the formation of this compound, which can serve as a building block for non-planar PAHs and fullerenes nih.gov.

In combustion flames, this compound formation mechanisms are also investigated computationally. Pathways involving the reactions of the phenyl radical (C6H5) with C3H4 isomers like allene (B1206475) and propyne, the reaction of the benzyl (B1604629) radical (C7H7) with acetylene (C2H2), and the unimolecular decomposition of the 1-phenylallyl radical have been explored acs.orguoa.gr. Computational studies utilizing ab initio calculations and statistical theories like RRKM have predicted rate constants for these reactions over a wide temperature range acs.orgosti.gov. These studies highlight that the dominant formation mechanisms can differ significantly depending on temperature and pressure conditions acs.orguoa.gracs.org. The hydrogen abstraction acetylene addition (HACA) mechanism, involving the formation of the benzyl radical followed by acetylene addition, is considered a viable candidate for this compound formation in combustion flames acs.org.

Computational modeling, often combined with experimental data, helps to unravel the complex reaction networks leading to the formation of this compound and other polycyclic aromatic hydrocarbons (PAHs) in both astrophysical and combustion environments acs.orguoa.gr.

Hydrogen-Abstraction-Acetylene-Addition (HACA) Pathways

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a well-established pathway for the growth of polycyclic aromatic hydrocarbons (PAHs) in combustion environments. mdpi.comacs.orgosti.govresearchgate.net While initially proposed for the formation of PAHs with six-membered rings, the HACA mechanism and HACA-type reactions have also been implicated in the formation of this compound, which contains a five-membered ring. mdpi.comosti.govaip.orgnih.gov

In the context of this compound formation, a HACA-type pathway can involve the reaction of a benzyl radical (C₇H₇) with acetylene (C₂H₂). rsc.orguoa.grosti.govmdpi.comosti.govaip.orgnih.govosti.gov This reaction is proposed to proceed through an initial addition of acetylene to the benzyl radical, followed by cyclization and aromatization via the loss of a hydrogen atom, leading to the formation of this compound. osti.govosti.gov Theoretical studies have shown that this pathway can have relatively low energy barriers, making it a viable route for this compound synthesis in flames where benzyl radicals and acetylene are abundant. osti.govnih.gov

However, research also indicates that the HACA mechanism, particularly when starting from larger PAHs like naphthalene (B1677914), tends to favor the formation of cyclopentafused PAHs, such as acenaphthylene, over PAHs with only six-membered rings at combustion temperatures. researchgate.netnih.gov This highlights the complexity of PAH growth and the influence of reaction site and intermediates on the resulting ring structures.

Another proposed HACA-like route to this compound involves the reaction of fulvenallene with acetylene. acs.orgnih.gov Ab initio calculations suggest that acetylene adds to fulvenallene, forming an activated intermediate that can rearrange to this compound. acs.orgnih.gov

Methylidyne Addition–Cyclization–Aromatization (MACA) Mechanism

The Methylidyne Addition–Cyclization–Aromatization (MACA) mechanism has been identified as an unusual and potentially significant pathway for the formation of this compound, particularly in low-temperature environments like the interstellar medium. aip.orgnih.govresearchgate.netnih.govosti.govoup.comresearchgate.netresearchgate.net This mechanism involves a barrierless bimolecular reaction between the simplest organic radical, methylidyne (CH), and styrene (C₆H₅C₂H₃). aip.orgnih.govresearchgate.netosti.govoup.com

Computational studies, augmented by experimental techniques like crossed molecular beams, have revealed that the MACA mechanism involves the addition of the methylidyne radical to the vinyl group of styrene, followed by cyclization and aromatization through a complex rearrangement of the carbon skeleton. nih.govresearchgate.net This process effectively transforms a vinyl side group attached to an aromatic ring into a fused five-membered ring, characteristic of this compound. nih.gov The barrierless nature of the initial addition step makes the MACA mechanism efficient even at the very low temperatures found in molecular clouds. aip.orgnih.govresearchgate.netoup.com

The MACA mechanism represents a distinct route to five-membered ring formation in PAHs, complementing other pathways that primarily lead to six-membered rings. Its operation at low temperatures suggests its importance in astrochemistry, potentially contributing to the formation of non-planar PAHs and fullerenes. nih.govresearchgate.netosti.gov

Structure–Reactivity Relationship Predictions via Computational Chemistry

Computational chemistry plays a vital role in predicting the structure-reactivity relationships of this compound and its related species. By calculating properties such as bond dissociation energies, reaction barriers, and transition state structures, theoretical methods can provide insights into how the molecular structure of this compound influences its behavior in various chemical environments. acs.orgfrontiersin.orgosti.govrsc.orgacs.orgaip.orgnih.govnih.govrsc.org

For instance, ab initio calculations have been used to study the potential energy surfaces of reactions involving this compound and its precursors, allowing for the prediction of favorable reaction pathways and product distributions. acs.orgosti.govrsc.orgnih.govnih.govacs.org Studies on the degradation of this compound using molecular dynamics and RRKM theory have investigated hydrogen loss channels and their associated dissociation energies, revealing that hydrogen abstraction from the methylene (B1212753) group is the most favorable pathway. frontiersin.org

Computational studies also help to understand the stability of this compound and its radical forms, such as the indenyl radical (C₉H₇). frontiersin.orgacs.orgnih.govnih.gov The indenyl radical is a resonance-stabilized radical, which contributes to its abundance in combustion environments and its role in the growth of larger aromatic species. frontiersin.orgmdpi.comnih.gov Theoretical calculations can predict the stability and reactivity of different indenyl radical isomers. aip.org

Furthermore, computational chemistry is used to calculate temperature- and pressure-dependent rate constants for reactions involving this compound, which are crucial for developing accurate kinetic models of PAH formation in complex systems like flames and the interstellar medium. acs.orgosti.govrsc.orgnih.govnih.govrsc.orgacs.org These predictions help to quantify the contribution of different formation and reaction pathways under varying conditions. osti.govrsc.orgrsc.orgacs.org

Computational studies have also explored the conversion of this compound to other PAHs, such as naphthalene, under combustion conditions, investigating the intermediates and transition states involved in these transformations. osti.govrsc.org

Advanced Synthetic Methodologies for Indene and Its Derivatives

Catalytic Synthesis Approaches for Indene (B144670) Scaffolds

Catalytic methods offer significant advantages in the synthesis of this compound scaffolds, including improved efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches. A variety of catalytic systems have been explored, utilizing transition metals, photoredox catalysis, organocatalysis, and biocatalysis.

Transition Metal Catalysis in this compound Synthesis

Transition metal catalysis plays a crucial role in constructing this compound frameworks through various mechanisms, including C-H activation, carboannulation, and cyclization reactions. acs.orgnih.gov

Palladium catalysis is a widely employed strategy for the synthesis of this compound derivatives. Palladium-catalyzed carboannulation of internal alkynes is one method for generating highly substituted indenes. nih.gov Another approach involves a two-step sequence: palladium/copper-catalyzed cross-coupling of terminal alkynes with functionalized aryl halides, followed by copper-catalyzed intramolecular cyclization. nih.gov Intermolecular palladium-catalyzed arylation of arylalkynes has also been reported. nih.gov

Palladium catalysis has been successfully applied in intramolecular allylic arylation of Baylis-Hillman acetates via C-H bond activation, providing a practical route to this compound derivatives from readily available starting materials. thieme-connect.com This method involves the oxidative addition of Pd(0) to an allyl ester, forming a π-allylpalladium(II) complex, followed by C-H bond activation through an SEAr process and subsequent reductive elimination to yield the this compound product. thieme-connect.com

A three-component domino reaction catalyzed by palladium has been developed for accessing this compound derivatives. This reaction proceeds through sequential inter- and intramolecular carbopalladation, followed by a termination step involving a nucleophilic reagent. acs.org The choice of the starting tether on the iodoarene can lead to either indenes or benzofulvenes. acs.org

Another palladium-catalyzed cascade reaction involves o-iodostyrenes, internal alkynes, and formates to synthesize this compound-1-acetates. rsc.org This method constructs three C-C bonds and one C-O bond through sequential double carbopalladation and aryloxycarbonylation under a palladium/air system, exhibiting high regioselectivity and functional group tolerance. rsc.org

Palladium-catalyzed intramolecular 5-exo-trig Heck cyclization has been used to synthesize 2,2-dimethylthis compound from a reverse-prenylated amide intermediate. acs.org Different palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) with tri-o-tolyl phosphine (B1218219) or bis(triphenylphosphine)palladium(II) chloride, have been found effective for this transformation. acs.org

Functionalized indenes have also been synthesized from o-alkynylbenzylidene ketones under palladium(II) catalysis. acs.org The reaction is initiated by trans-nucleopalladation of alkynes, followed by conjugate addition and protonolysis of the carbon-palladium bond. acs.org This method allows access to 3-acetoxy- and 3-halogen-substituted indenes in high yields. acs.org

Rhodium catalysis, particularly through C-H activation, offers efficient routes to this compound structures. Rhodium(I) catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes, yielding this compound derivatives in high yields with regioselectivity influenced by alkyne substituents. organic-chemistry.org

Rhodium-catalyzed C-H activation/carbenoid insertion/dehydration processes have been reported for the construction of this compound[1,2-c]isoquinoline-11-one derivatives. sioc-journal.cn This protocol utilizes benzimidate and α-diazo carbonyl compounds as starting materials and demonstrates high atom economy and functional group tolerance. sioc-journal.cn

Asymmetric [3+2] annulation of arylnitrones with sterically hindered alkynes catalyzed by chiral rhodium(III) complexes has afforded axially and centrally chiral indenes with excellent enantio- and diastereoselectivity. researchgate.net This process involves the nitrone acting as an electrophilic directing group. researchgate.net

Rhodium(III)-catalyzed [3+2] annulation of 1H-pyrroles with internal alkynes via aryl C(sp2)-H/alkene functionalization has been developed for constructing spiro [this compound-1,2'-pyrrolidine] ring systems, showing excellent functional group tolerance and selectivity. mdpi.com

Cobalt-based catalysis has emerged as a more sustainable and cost-effective alternative to noble metal catalysts in some this compound synthesis strategies. A weakly coordinating, carbonyl-assisted C-H activation of aromatic systems with α,β-unsaturated ketones catalyzed by Cp*Co(CO)I2 provides indenes under mild conditions with excellent functional group compatibility. organic-chemistry.orgacs.org This represents a notable example of this compound synthesis via cobalt-catalyzed C-H activation. acs.org

Ligand-free cobalt-catalyzed chemoselective reductive cyclization cascades of enone-tethered aldehydes have been developed, allowing for the selective synthesis of 1H-indenes. organic-chemistry.org The selectivity can be modulated by additives like TEMPO. organic-chemistry.org

Cobalt(II)-catalyzed [2+3] cycloaddition reactions of fluoroalkylated alkynes with 2-formylphenylboronic acids offer an easy access to 2-fluoroalkylated indenols. beilstein-journals.org Using dppp (B1165662) as a ligand in this reaction has shown high regioselectivity for the 2-fluoroalkylated products. beilstein-journals.org

Cobalt(III) catalysts have also been utilized in the synthesis of poly(this compound carbonate) from this compound oxide and carbon dioxide through copolymerization. acs.org Bifunctional cobalt(III) catalysts have demonstrated increased activity and selectivity for polymer production compared to traditional binary systems. acs.org

Photoredox Catalysis in this compound Functionalization

Photoredox catalysis, utilizing visible light and photocatalysts, provides a mild and environmentally benign platform for the functionalization of this compound scaffolds. This approach often involves the generation of radical intermediates. thieme-connect.comnih.gov

Visible light photoredox catalysis has been established for constructing functionalized 1H-indenes through C(sp3)–H functionalization/carbocyclization reactions. thieme-connect.com This process is applicable to a range of benzylic C(sp3)–H bonds and is compatible with various functional groups. thieme-connect.com The catalysts can often be recovered and reused. thieme-connect.com

Photoredox-enabled functionalized carbon-atom insertion reactions into this compound have been reported, leading to the ring expansion of this compound and the formation of 2-substituted naphthalenes. researchgate.net This method utilizes a radical carbyne precursor to insert functionalized carbon atoms. researchgate.net

Photoredox methods have also been applied in alkene oxo-functionalization reactions, including those involving this compound, leading to the formation of CF2H-ketone products. rsc.org These reactions are typically governed by an oxidative quenching photoredox cycle. rsc.org

Organocatalysis and Biocatalysis in this compound Chemistry

Organocatalysis and biocatalysis offer alternative, often more sustainable, approaches to this compound synthesis and modification, avoiding the use of transition metals.

Organocatalysis involves the use of small organic molecules as catalysts. Regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives has been achieved through transition-metal-free, reductive cyclization of ortho-formyl trans-cinnamaldehydes using an aminocatalyst and a Hantzsch ester. rsc.org The use of sterically demanding catalysts can suppress cycloolefin isomerization. rsc.org

The application of pentaenolate chemistry in the organocatalytic allylic alkylation of this compound-2-carbaldehydes with Morita-Baylis-Hillman carbonates has been demonstrated. chemrxiv.orgscispace.com This reaction, catalyzed by chiral tertiary amines, allows for the highly enantio- and diastereoselective synthesis of functionalized indenes and represents the first application of organocatalytic pentaenolate activation in asymmetric synthesis. chemrxiv.orgscispace.com

Biocatalysis utilizes enzymes or microorganisms to catalyze chemical transformations. Microorganisms, such as strains of Pseudomonas and Rhodococcus, have been found to catalyze the oxygenation of this compound to indandiol with higher stereospecificity than traditional chemical synthesis. nih.govmit.edu This bioconversion process is relevant for the production of chiral synthons like cis-aminoindanol, a precursor for pharmaceuticals. nih.govmit.edu The yield and optical purity of indandiol in biocatalytic processes are influenced by factors such as enzyme stereospecificity, enantioselective dehydrogenation, and the formation of undesirable byproducts. nih.gov Metabolic engineering can be applied to optimize these bioconversion systems. nih.govmit.edu

Enzymes like styrene (B11656) oxide isomerase (SOI) can catalyze the isomerization of this compound epoxide to the corresponding aldehydes or ketones, which are valuable synthetic precursors. acs.org

Tandem Catalysis in this compound Synthesis

Tandem catalysis, involving two or more catalytic cycles occurring sequentially in a single reaction vessel, offers an efficient strategy for constructing complex molecules like indenes from simpler starting materials, minimizing synthetic steps and enhancing atom economy. This approach leverages the compatibility of different catalysts and reaction conditions to facilitate multiple bond-forming events in one operation.

One application of tandem catalysis in this compound synthesis involves the one-pot conversion of 1-indanone (B140024) to this compound. An assisted orthogonal tandem catalysis approach utilizing a mechanical mixture of Cu/SiO₂ and HZSM-5 zeolite has been reported. This bifunctional catalytic system facilitates successive hydrogenation and dehydration reactions. By carefully controlling temperature and H₂ pressure during the process, an this compound yield of approximately 80% with selectivity higher than 84% can be achieved. rsc.orgrsc.org The initial step involves the hydrogenation of 1-indanone to 1-indanol (B147123) catalyzed by Cu/SiO₂, followed by the dehydration of 1-indanol to this compound catalyzed by the acidic HZSM-5 zeolite. rsc.org Unassisted tandem alternatives, while simpler to implement, often result in lower this compound yields due to the undesired hydrogenation of this compound to indane. rsc.org

Another example of tandem catalysis in this compound synthesis is a palladium-catalyzed three-component domino reaction. This method allows access to this compound derivatives through a sequence involving intermolecular and intramolecular carbopalladation steps, followed by a termination step with a nucleophilic reagent. acs.org This domino reaction forms three new bonds sequentially in one pot. acs.org

Furthermore, tandem gold(I)-catalyzed reactions have been explored for the synthesis of functionalized indenes. One such method involves a propargyl Claisen rearrangement followed by a hydroarylation reaction of suitable propargyl vinyl ethers. This sequence, conducted at room temperature using a [IPrAuCl]/AgBF₄ catalytic system, provides functionalized indenes in good to excellent yields. acs.org

Strategies for Stereoselective and Enantioselective this compound Synthesis

The synthesis of this compound derivatives with defined stereochemistry is crucial for their applications, particularly in the pharmaceutical industry where enantiomeric purity can significantly impact biological activity. Various strategies have been developed to achieve stereoselective and enantioselective this compound synthesis.

Electrophilic cyclization reactions have proven effective for the highly regio- and stereoselective synthesis of this compound derivatives. For instance, the reaction of acetylenic malonates and ketones with electrophilic iodine sources like I₂, ICl, or NIS under mild conditions yields this compound or naphthalene (B1677914) derivatives with high regio- and stereoselectivity. acs.orgfigshare.comnih.gov The mechanism involves the coordination of the alkyne to the iodine cation, followed by intramolecular attack of a carbanion. acs.org The resulting iodinated products can be further functionalized through palladium-catalyzed coupling reactions. acs.orgfigshare.com

Asymmetric synthesis approaches have also been developed to access chiral indenes, including those bearing quaternary stereogenic centers. One method involves a central-axial-central chirality transfer from optically active propargyl alcohols. This transformation proceeds through the formation of optically active tetra-substituted allenes, which then undergo intramolecular cyclization to form the this compound core while preserving the chiral information. rsc.org

Catalytic asymmetric reactions are increasingly employed for enantioselective this compound synthesis. Palladium-catalyzed asymmetric (4+2) dipolar cyclization has been reported for the synthesis of chiral spiro-indenes featuring all-carbon quaternary stereocenters. This method utilizes π-allyl-Pd 1,4-dipoles trapped by this compound-involved ketenes generated in situ. The reaction proceeds under mild conditions with high enantio- and diastereoselectivities. researchgate.netresearchgate.net Another approach involves asymmetric Brønsted acid catalysis for the enantioselective synthesis of 1-aminothis compound derivatives via iminium ion cyclization. rsc.org

Ring Expansion and Skeletal Editing in this compound Chemistry

Ring expansion and skeletal editing strategies provide powerful tools for modifying the core structure of indenes, allowing access to novel and more complex polycyclic compounds. Skeletal editing, in general, involves the precise modification of molecular frameworks through atom insertion, deletion, or swapping. acs.orgbioascent.comnih.gov

One notable example is the photoredox-enabled functionalized carbon-atom insertion reaction into this compound. This method allows for the ring expansion of the this compound scaffold to generate 2-substituted naphthalenes. acs.orgbioascent.comnih.govnih.gov Utilizing radical carbyne precursors bearing various functional groups, this transformation facilitates the insertion of a carbon atom into the this compound ring, leading to a library of functionalized naphthalene products. acs.orgbioascent.comnih.govnih.gov This approach offers a direct and efficient route to naphthalenes, which are prevalent in biologically active molecules. bioascent.com

Ring expansion reactions of this compound-1,3-dione have also been explored. A transition-metal-free procedure involving the reaction of this compound-1,3-dione with alkynyl ketones results in ring expansion by two atoms, yielding functionalized benzoannulated seven-membered rings or fused-ring compounds through C-C σ-bond activation. acs.orgnih.gov This method highlights the potential for skeletal rearrangement under mild, metal-free conditions.

Theoretical studies have investigated ring expansion processes in methyl this compound and methylene (B1212753) this compound radicals, exploring potential energy surfaces and reaction pathways leading to the formation of hydronaphthalene radicals and ultimately naphthalene. researchgate.net

Sustainable Synthetic Approaches for this compound

The development of sustainable synthetic methods for this compound and its derivatives is increasingly important to minimize environmental impact and promote resource efficiency. This involves applying green chemistry principles and exploring environmentally benign catalytic systems.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to this compound synthesis focuses on reducing or eliminating the use of hazardous substances, minimizing waste generation, and improving energy efficiency. rsc.orgnih.govrsc.org

Catalyst selection also plays a crucial role in sustainable synthesis. Utilizing Earth-abundant and less toxic metals as catalysts aligns with green chemistry principles. For instance, FeCl₃ has been employed as a catalyst in cascade cyclization reactions for the synthesis of this compound-based polycyclic compounds. tsinghua.edu.cnrsc.org Iron is an attractive option due to its abundance, low toxicity, and environmental benignity. tsinghua.edu.cnrsc.org

Developing one-pot reactions and cascade processes that reduce the number of synthetic steps and purifications also contributes to sustainability by minimizing waste and energy consumption. rsc.orgrsc.orgtsinghua.edu.cnrsc.orgrsc.org

Bio-Inspired Catalysis

Bio-inspired catalysis draws inspiration from natural enzymatic systems to design catalysts that are highly efficient, selective, and operate under mild conditions. This approach holds promise for the sustainable synthesis of indenes. researchgate.net

Research in this area includes the development of bio-inspired metallo-radical catalysis for the sustainable synthesis of substituted 1H-indenes. uva.nlsciencedaily.com This approach utilizes the intrinsic radical reactivity of first-row transition metals, such as cobalt, which are abundant and inexpensive, as an alternative to expensive noble metal catalysts. uva.nlsciencedaily.com Inspired by the performance of natural metallo-enzymes, this concept allows for the development of catalytic routes that are more sustainable. uva.nl

While the provided search results touch upon bio-inspired catalysis in a broader organic synthesis context and specifically for this compound synthesis using metallo-radical approaches, detailed examples of bio-inspired catalysts for specific this compound transformations beyond the metallo-radical approach are not extensively detailed in the provided snippets. However, the concept of utilizing natural or biomimetic systems for catalysis in this compound chemistry remains a promising avenue for developing more sustainable synthetic routes.

Mechanistic Investigations of Indene Reactions

Elucidation of Indene (B144670) Polymerization Mechanisms

This compound polymerization can proceed through different mechanisms, notably cationic and free radical pathways, leading to the formation of polythis compound. The specific mechanism is often dictated by the initiator and reaction conditions employed.

Cationic Polymerization Pathways

Cationic polymerization of this compound is a well-established method for synthesizing polythis compound. This mechanism involves the formation of a carbocation intermediate, which propagates the chain growth. Studies have investigated the cationic polymerization of this compound using various initiators. For instance, TiCl4•2THF complex has been successfully used as an initiator, and the cationic mechanism was probed using electronic absorption spectroscopy, identifying absorption bands corresponding to both the indanyl cation and the polyindenyl cation. tandfonline.comtandfonline.comiac.es The polymerization in the presence of TiCl4 in toluene (B28343) is significantly influenced by the competition between the solvent and the monomer for solvation of TiCl4. researchgate.net Active centers are believed to form through the direct addition of TiCl4 to the vinyl bond of the monomer. researchgate.net Chain growth in this system most likely occurs at contact pairs or solvationally separated ion pairs. researchgate.net

Radiation-induced polymerization of this compound can also involve a cationic mechanism, often in parallel with a free radical mechanism. mdpi.comnih.govresearchgate.netsciety.org The presence of a sensitizer (B1316253) like 1,1,2,2-tetrachloroethane (B165197) (TCE) can enhance the cationic polymerization mechanism. mdpi.comnih.govresearchgate.netsciety.org Electronic absorption spectroscopy and FT-IR analysis of the resulting polyindenes have provided evidence for the cationic pathway in sensitized radiation-induced polymerization. mdpi.comnih.govresearchgate.netsciety.org The polyindenyl cation is characterized by an absorption band at 521 nm. mdpi.com

Natural clay materials like Maghnite have also been explored as catalysts for the cationic polymerization of this compound, highlighting potential for more sustainable synthesis routes. africaresearchconnects.comresearchgate.net The amount of Maghnite catalyst significantly affects the conversion rate of the this compound monomer, and reaction temperature and time influence both efficiency and molar masses of the polythis compound. africaresearchconnects.com It is suggested that the polymerization initiated by Maghnite proceeds via proton addition to the monomer from Mag-H. researchgate.net

Free Radical Terpolymerization Processes

While cationic polymerization is prominent, this compound also participates in free radical polymerization. Radiation-induced polymerization of this compound in bulk has been shown to involve a mixed free radical and ionic mechanism, with a notable prevalence of the free radical pathway in the absence of sensitizers. mdpi.comresearchgate.net Sensitizers like TCE can enhance the cationic mechanism, but the free radical mechanism still operates in parallel. mdpi.comnih.govresearchgate.netsciety.org

This compound and styrene (B11656) typically polymerize via vicinal addition at the olefin through either free-radical or cationic mechanisms. acs.org Unlike styrene, this compound does not readily undergo anionic polymerization. acs.org

Mechanistic Aspects of this compound Depolymerization

Polythis compound is a recyclable polymer that can be pyrolyzed back into this compound monomer in high yields. tandfonline.comtandfonline.comiac.es The thermal decomposition of polythis compound has been studied using techniques like DSC and TGA-FTIR analysis. tandfonline.comtandfonline.comiac.es The activation enthalpy for the depolymerization of polythis compound has been determined. tandfonline.comtandfonline.comiac.es For instance, the activation enthalpy for depolymerization was found to be 164 kJ/mol, with a decomposition enthalpy of 101.6 kJ/mol, close to the theoretical value of 108.9 kJ/mol. tandfonline.comtandfonline.comiac.es

Depolymerization can also occur through radical pathways. The degradation of poly(this compound carbonate) has been shown to proceed via a radical pathway, which can be quenched by radical traps like TEMPO. researchgate.net

Reaction Pathways in this compound Functionalization

This compound undergoes various functionalization reactions, including addition, cyclization, oxidation, and aromatization, leading to a diverse range of products.

Addition and Cyclization Reactions

This compound participates in addition reactions, particularly across its double bond. H-atom addition to this compound forms the 1,2-dihydro-indene-3-yl radical. nih.govaip.org

Cyclization reactions are significant in the synthesis of this compound derivatives and related compounds. For example, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst yields this compound derivatives through cyclization, with regioselectivity dependent on alkyne substituents. organic-chemistry.org FeCl3 catalyzes the cyclization of N-benzylic sulfonamides with internal alkynes to form functionalized this compound derivatives via benzyl (B1604629) cation intermediates. organic-chemistry.org Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl derivatives can produce indanones and cyclopentenones. organic-chemistry.org A nickel-catalyzed reductive cyclization of enones affords indanones with high enantiomeric induction. organic-chemistry.org Rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives provides chiral 3-aryl-1-indanones. organic-chemistry.org

The formation of this compound itself can involve cyclization steps. The reaction of the benzyl radical with acetylene (B1199291) under combustion-like conditions involves an initial addition followed by cyclization and aromatization through atomic hydrogen loss, selectively forming this compound. osti.govosti.govacs.orguoa.gr This mechanism is considered a predominant route to this compound in combustion environments. osti.govosti.gov Another proposed low-temperature pathway to this compound in the interstellar medium involves a methylidyne addition–cyclization–aromatization (MACA) mechanism, where methylidyne radicals react with styrene. nih.govmit.edu This process involves extensive structural reorganization and the formation of a fused five-membered ring. nih.gov

Intramolecular cyclization of o-isopropyl-substituted aryl alkynes catalyzed by PtCl2 can lead to indenes. acs.orgpku.edu.cn DFT calculations suggest competing pathways involving tandfonline.commdpi.com-R migration, tandfonline.commdpi.com-H shift, and 4π-electrocyclization, or irreversible tandfonline.commdpi.com-H shift/cyclization and tandfonline.commdpi.com-H shift, with the favored pathway depending on the alkyne substituent. acs.orgpku.edu.cn Cationic 4π-electrocyclization is a facile step in one proposed pathway. acs.orgpku.edu.cn

This compound can also undergo ring expansion via photoredox-enabled functionalized carbon-atom insertion, leading to 2-substituted naphthalenes. researchgate.netnih.gov This reaction utilizes a radical carbyne precursor and is believed to proceed via an initial addition of a diazomethyl radical to this compound, followed by a radical chain mechanism. researchgate.netnih.gov

Oxidation and Aromatization Mechanisms

Oxidation of this compound can occur through various pathways. The reaction of this compound with oxygen, in the presence or absence of free radical initiators, produces a polymeric peroxide containing alternating this compound and oxygen units. acs.org This suggests a free radical copolymerization mechanism with oxygen. acs.org Reduction of this this compound peroxide yields cis- and trans-indene glycols, indicating low stereospecificity in the addition of a peroxy radical and oxygen molecule to the double bond. acs.org

Liquid-phase oxidation of this compound with oxygen can also involve a thermal initiation reaction. rsc.org A third-order reaction between oxygen and this compound has been established, consistent with a termolecular process. rsc.org

Atmospheric oxidation of this compound initiated by OH radicals in the presence of O2 and NO has been investigated. researchgate.netnih.gov This process yields oxygenated polycyclic aromatic hydrocarbons (OPAHs) such as hydroxythis compound, indenone, dialdehydes, and 2-(formylmethyl)benzaldehyde. researchgate.netnih.gov The formation of the 7-indene radical is significant in this atmospheric oxidation. researchgate.netnih.gov

Aromatization is a key step in the formation of this compound in certain reactions, such as the reaction of benzyl radicals with acetylene, which involves cyclization followed by aromatization through atomic hydrogen loss. osti.govosti.govacs.orguoa.gr The methylidyne addition–cyclization–aromatization (MACA) mechanism for this compound formation in the interstellar medium also includes an aromatization step. nih.govmit.edu

Radical Chain Mechanisms in this compound Transformations

This compound is known to participate in reactions proceeding via radical chain mechanisms, particularly in polymerization and oxidation processes. The free radical polymerization of this compound has been investigated, revealing insights into its kinetics and the characteristics of the resulting polythis compound africaresearchconnects.comresearchgate.net. Studies on the radiation-induced polymerization of this compound have indicated a mixed mechanism involving both free radical and ionic pathways, with a notable prevalence of the former in bulk polymerization mdpi.comresearchgate.net. Sensitized radiation-induced polymerization using 1,1,2,2-tetrachloroethane (TCE) has shown enhanced cationic polymerization alongside the free radical mechanism mdpi.com.

Autoxidation of this compound, another process involving radical intermediates, has been studied to understand deposit formation in petrochemical systems. The autoxidation of this compound is a governing mechanism in the co-oxidation with compounds like thiophenol, where thiophenol can act as a radical trap, inhibiting the chain reaction osti.gov. The autoxidation chain can be inhibited, and a liquid-phase molecular reaction between oxygen and this compound has been established, consistent with a termolecular process rsc.org. The atmospheric oxidation of this compound initiated by hydroxyl radicals also involves radical pathways, leading to the formation of oxygenated products and the indenyl radical nih.gov.

The formation of this compound itself can occur through radical-mediated reactions in environments such as combustion flames and the interstellar medium. Mechanisms include reactions of the phenyl radical with C3H4 isomers (allene and propyne), the reaction of the benzyl radical with acetylene, and unimolecular decomposition of the 1-phenylallyl radical acs.orguoa.grfigshare.com. The reaction of benzyl radicals with acetylene to form this compound under combustion-like conditions proceeds via an initial addition followed by cyclization and aromatization through atomic hydrogen loss osti.gov.

Investigation of this compound Reactivity with Specific Reagents

This compound exhibits distinct reactivity patterns with various reagents, leading to the formation of important intermediates and products.

Organolithium Reagents and Indenyl Anion Formation

This compound's relatively acidic proton at the C1 position allows for its deprotonation by strong bases, such as organolithium reagents, to form the indenyl anion wikipedia.orgwikipedia.org. This reaction is a fundamental method for generating the indenyl anion, which is widely used as a ligand in organometallic chemistry to form transition metal indenyl complexes wikipedia.orgwikipedia.org. The deprotonation of this compound by butyl lithium is a common method for preparing lithium indenide wikipedia.org. The indenyl anion is related to the cyclopentadienyl (B1206354) anion and can exhibit both η5 and η3 bonding modes in metal complexes, with interconversion between these modes sometimes occurring wikipedia.org. The formation of lithium enolates through deprotonation of C-H bonds alpha to a carbonyl group by organolithium species is a related process, highlighting the strong basicity of these reagents wikipedia.org.

Reactions with Aldehydes and Ketones

This compound can react with aldehydes and ketones, often in the presence of a base or catalyst, to form various products. One notable reaction is the condensation with aldehydes or ketones in the presence of alkali to form benzofulvenes wikipedia.org. This reaction involves the active methylene (B1212753) group of this compound.

Reactions of this compound or related indanone structures with aldehydes and ketones can also lead to the formation of complex polycyclic compounds through cascade or multi-component reactions researchgate.netfigshare.comnih.govmdpi.comacs.orgmdpi.com. For instance, a cascade strategy involving the reaction of enone-tethered ketones with indoles in the presence of iodine as a catalyst can lead to the formation of indenes via Michael addition followed by intramolecular aldol (B89426) condensation researchgate.net. Similarly, the reaction of 1-indanones with aromatic aldehydes can yield spirocyclic compounds through a sequence involving cross-aldol condensation, dehydration, and dimerization of intermediate enones figshare.comnih.gov. These reactions often involve the formation of carbanion intermediates and subsequent nucleophilic additions figshare.comnih.gov.

Electrochemical reduction of aromatic aldehydes in the presence of this compound can initiate a chain reaction involving proton abstraction from this compound by an electrogenerated base, followed by addition of the indenyl carbanion to the aldehyde researchgate.net.

Kinetic Studies of this compound Reactions

Kinetic studies are essential for quantifying reaction rates and understanding the factors that influence the speed and efficiency of this compound transformations. Kinetic investigations have been conducted on various reactions involving this compound, including polymerization and oxidation processes.

The kinetics of this compound polymerization, particularly free radical and radiation-induced polymerization, have been studied to determine polymerization rates and understand the effect of factors like dose rate and the presence of sensitizers africaresearchconnects.comresearchgate.netmdpi.comresearchgate.net. Reactivity ratios for this compound in copolymerization with other monomers like methyl methacrylate (B99206) and acrylonitrile (B1666552) have been determined through dilatometric measurements africaresearchconnects.comresearchgate.net. These ratios provide insights into the relative reactivities of the monomers in polymerization.

Kinetic studies of this compound autoxidation have been performed to understand the rate of polyperoxide formation and the influence of factors such as solvent, temperature, and oxygen concentration ubc.ca. The kinetics of this compound autoxidation have been found to be subject to oxygen mass transfer effects ubc.ca.

Kinetic experiments are also fundamental in studying the reactions of indenyl metal complexes, particularly in understanding the enhanced substitution rates observed in indenyl complexes compared to their cyclopentadienyl counterparts wikipedia.orgillinois.edu. Associative substitution pathways and ring slippage mechanisms (η5 to η3 transitions) have been proposed and investigated through kinetic studies wikipedia.orgillinois.edu.

The pyrolytic kinetics of this compound have been studied to understand its decomposition and the formation of polycyclic aromatic hydrocarbons (PAHs) at high temperatures researchgate.netresearchgate.net. These studies involve measuring this compound and its decomposition products and analyzing reaction kinetics using models researchgate.netresearchgate.net.

Here is a table summarizing some kinetic data points found in the search results:

Reaction TypeConditionsKinetic ParameterValueCitation
Radiation-induced polymerizationBulk, 2 kGy/hPolymerization rate constant3.68 × 10⁻⁷ mol L⁻¹ s⁻¹ mdpi.com
Radiation-induced polymerizationBulk, 4 kGy/hPolymerization rate constant5.38 × 10⁻⁷ mol L⁻¹ s⁻¹ mdpi.com
Radiation-induced polymerizationSensitized (TCE), 3 kGy/hPolymerization rate constant3.11 × 10⁻⁶ mol L⁻¹ s⁻¹ mdpi.com
Free radical copolymerizationThis compound/AcrylonitrileReactivity ratios (rIn, rAN)0.031, 0.397 africaresearchconnects.comresearchgate.net
Free radical copolymerizationThis compound/Methyl MethacrylateReactivity ratios (rIn, rMMA)0.02, 3.82 africaresearchconnects.comresearchgate.net
Atmospheric oxidation (with OH)Gas phase, in presence of O₂ and NOOverall rate constant of initial reaction1.04 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov
Atmospheric oxidation (with OH)Gas phase, 828–1390 K, ~1 atmRate coefficient (kC₉H₈+OH)1.44 × 10¹³ exp(-1497.8/T) cm³ mol⁻¹ s⁻¹ researchgate.net
Autoxidation (thermal initiation)Liquid phase, with oxygenInitiation rate constant (ki, this compound)3.9 × 10³ exp(-18800/RT) mole⁻² l sec⁻¹ rsc.org

Note: The values for rate constants and reactivity ratios are specific to the conditions studied in the cited research.

Spectroscopic Analysis of Indene and Its Derivatives

Electronic Absorption Spectroscopy of Indene (B144670) Systems

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides valuable insights into the electronic transitions within this compound and its related species. These transitions correspond to the absorption of photons that promote electrons to higher energy levels.

UV-Visible Spectroscopy for this compound Cations

The study of this compound cations (C₉H₈⁺) using UV-Vis spectroscopy is particularly relevant due to the prevalence of ionized molecules in environments like the interstellar medium. Gas-phase electronic spectroscopy of the this compound cation has been investigated through techniques such as resonance-enhanced photodissociation of weakly bound complexes. Studies have measured the electronic transition spectra of the this compound molecular cation in the visible and near-UV regions. For instance, the D₂ ← D₀ band origin for this compound⁺–He has been observed at 17379 ± 15 cm⁻¹, while the D₂ ← D₀ and D₄ ← D₀ band origins for this compound⁺–Ar appear at 17353 ± 15 cm⁻¹ and 28254 ± 15 cm⁻¹, respectively. chemicalbook.com These studies provide experimental data on the electronic states of the this compound cation, which can be compared with theoretical calculations to aid in understanding its electronic structure. fishersci.fi Electronic absorption and fluorescence spectra of this compound-related hydrocarbon cations, C₉Hᵧ⁺ (y = 7–9), have also been studied by trapping them in solid neon matrices at low temperatures. wikipedia.org Electronic absorption spectroscopy has also been employed to investigate the cationic polymerization mechanism of this compound, distinguishing and assigning absorption bands corresponding to the indanyl cation and the polyindenyl cation. ontosight.ai

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information about the molecular vibrations of this compound and its derivatives, serving as a unique "chemical fingerprint" for identification and structural analysis. uni.luamericanelements.com These techniques probe the vibrational modes of molecules, which are influenced by the atomic masses, bond strengths, and molecular geometry. thegoodscentscompany.com

IR spectroscopy is based on the absorption of infrared light when it matches the frequency of a molecular vibration that causes a change in the molecule's dipole moment. thegoodscentscompany.comnih.gov Raman spectroscopy, on the other hand, relies on the inelastic scattering of light, where the energy shift between the incident and scattered light corresponds to vibrational energy levels, requiring a change in molecular polarizability during the vibration. americanelements.comnih.gov The different selection rules for IR and Raman spectroscopy mean they often provide distinct, yet complementary, information about a molecule's vibrational modes. nih.gov

Experimental and theoretical infrared spectra of amorphous and crystalline solid this compound have been reported, providing band assignments for the main IR absorptions. googleapis.com Studies have also investigated the IR spectra of this compound diluted in amorphous solid water ice, which is relevant for understanding its behavior in interstellar ice mantles. googleapis.comresearchgate.net These studies show that the this compound spectrum is not significantly altered by the water ice environment. googleapis.com

Raman spectroscopy has also been applied to study this compound and its polymers. For instance, the Raman spectrum of polythis compound has been reported, with assignments of the main bands. ontosight.ai Theoretical calculations, often based on Density Functional Theory (DFT), are frequently used in conjunction with experimental IR and Raman studies to aid in assigning observed vibrational bands and understanding the molecular dynamics. googleapis.comfishersci.se

The C–H stretching bands at 3.26 and 3.44 µm in the infrared spectrum of this compound are considered potentially useful for identifying its presence in space. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural information of molecules, including this compound and its derivatives. By analyzing the signals from atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, chemists can deduce the connectivity and spatial arrangement of atoms.

NMR spectroscopy has been extensively used for the structural elucidation of this compound derivatives and oligomers, such as the dimers formed during this compound polymerization reactions. uni.lusigmaaldrich.com Detailed ¹H and ¹³C NMR analyses, including two-dimensional NMR techniques, have been applied to determine the NMR parameters of this compound dimers like 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. uni.lunih.gov These studies provide complete NMR resonance assignments, including chemical shifts and coupling constants, which are crucial for confirming the chemical structure of these compounds. uni.lu NMR has also been used to elucidate the structures of adducts formed by the reaction of ninhydrin (B49086) (a derivative of this compound) with other compounds. The application of NMR is essential in synthetic chemistry involving this compound, allowing for unambiguous proof of the structure of reaction products. uni.lu

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound. It is widely used in this compound research for identifying this compound, its derivatives, and reaction products, particularly in complex mixtures or transient species.

Synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) has been employed to study the pyrolysis of this compound, allowing for the measurement of this compound and its decomposition products, including polycyclic aromatic hydrocarbons (PAHs). This technique is particularly useful for detecting chemically active species and reaction intermediates like the indenyl radical (C₉H₇), which is a dominant decomposition intermediate in this compound pyrolysis.

Mass spectrometry is also used in conjunction with other techniques, such as thermal programmed desorption (TPD-MS), to analyze the products formed from the energetic processing of this compound in ice mantles, relevant to interstellar conditions. researchgate.net Furthermore, mass-selective matrix isolation techniques, coupled with spectroscopic methods, have been used to study this compound-related hydrocarbon cations. wikipedia.org Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry has been applied to determine the photofragmentation pathways of this compound-related cations.

Advanced Spectroscopic Techniques for this compound in Interstellar Medium (ISM)

The detection and characterization of molecules in the interstellar medium (ISM) require highly sensitive and specific spectroscopic techniques. This compound, as a polycyclic aromatic hydrocarbon (PAH), is of astrochemical interest, and its presence in the ISM has been confirmed. uni.lu

Radio astronomy, which detects rotational transitions of molecules, has been successful in identifying specific molecules in cold dense clouds like TMC-1. Rotational lines of this compound (C₉H₈) have been detected in TMC-1 using radio telescopes. uni.lu This detection of this compound, a pure PAH, was a significant breakthrough in interstellar molecule identification. uni.lu

While infrared emission bands attributed to PAHs are ubiquitously observed in the ISM, identifying specific PAH molecules from their vibrational spectra has been challenging. uni.lu However, the increased sensitivity of new instruments like the James Webb Space Telescope (JWST) holds promise for identifying specific molecules like this compound through their vibrational spectra in the infrared. uni.lu Laboratory spectroscopic studies of this compound, including its IR emission spectra under simulated astrophysical conditions, are crucial for facilitating its identification in space based on JWST observations. uni.lu Potential probes for this compound in the ISM through its vibrational bands include the C–H stretching bands at 3.26 and 3.44 µm and far-IR skeleton bending bands at approximately 17.7, 21.9, and 25.9 µm. uni.lu

Electronic absorption spectroscopy in the UV-Vis region is also relevant for ISM studies, as a significant fraction of PAHs in the ISM are expected to be ionized and have electronic absorptions in the visible and near-UV. fishersci.fi Laboratory studies of this compound cation electronic spectra are vital for comparing with astronomical observations, such as diffuse interstellar bands (DIBs), although no definite correspondence between this compound cation transitions and DIBs has been established yet. fishersci.fi

The study of this compound in the ISM also involves investigating its stability and transformation in interstellar ice mantles under energetic processing by UV photons or cosmic rays, utilizing techniques like IR spectroscopy and mass spectrometry to monitor its destruction and identify products. researchgate.net

Advanced Materials Science and Polymer Research Involving Indene

Indene (B144670) as a Monomer in Polymer Synthesis

This compound is a versatile monomer utilized in the production of several types of resins and copolymers. Its polymerization can be initiated through various methods, leading to materials with a wide range of properties and applications.

Coumarone-indene resins are thermoplastic resins produced through the polymerization of coumarone and this compound, which are typically derived from coal tar fractions. yg-1.com These resins are known for their excellent binding properties, resistance to water, and compatibility with a wide range of other polymers and solvents. ecopowerchem.comexsyncorp.com

The properties of coumarone-indene resins can be tailored by controlling the ratio of coumarone to this compound and the polymerization conditions. Generally, they are hard, brittle, and have a brownish to dark brown appearance. yg-1.comecopowerchem.com Key characteristics include good solubility, water resistance, and chemical stability against acids and alkalis. ecopowerchem.com

The applications of coumarone-indene resins are extensive and varied, as detailed in the table below.

Table 1: Applications of Coumarone-Indene Resins

Application Area Specific Uses Benefits in Application
Coatings Production of paints and varnishes for vehicles, ships, and bridges. Increases gloss, adhesion, hardness, and resistance to acids and alkalis. ecopowerchem.com
Rubber Industry Additive for natural and synthetic rubber; used in tires, V-belts, and rubber tubes. Improves molding operations, increases hardness and elasticity, and enhances strength and aging resistance. yg-1.comecopowerchem.com
Adhesives Tackifier in adhesives and pressure-sensitive tapes for plywood, wallpaper, and leather. Provides good adhesiveness and tack retention. ecopowerchem.comexsyncorp.com
Printing Inks Component in printing inks. Imparts water resistance, melting resistance, and drying resistance. ecopowerchem.com
Construction Used in various construction materials. Contributes to the durability and performance of materials. yg-1.com

| Damping Materials | Improves structure-borne sound insulation. | Enhances the damping properties of materials. novares.de |

Styrene-indene copolymers are synthesized to create materials with specific thermal and mechanical properties. These copolymers find use in specialized applications, such as in the development of polymer membranes for fuel cells. For instance, a commercial styrene-indene copolymer was sulfonated using acetyl sulfate (B86663) to introduce acid polar groups. researchgate.net These sulfonated copolymers were then blended with poly(vinylidene fluoride) (PVDF) to produce polymeric films. While these films exhibited suitable mechanical properties, their conductivity was lower than that of commercial fuel cell membranes. researchgate.net

Styrene (B11656) copolymers, in general, are valued for their excellent cohesive strength, adhesion to various substrates, and good moisture resistance. specialchem.com They are utilized in a range of adhesive applications, including packaging, pressure-sensitive products, and in construction. specialchem.com Innovations in this area are focused on developing high-solids and water-based systems to comply with regulations on volatile organic compounds (VOCs). specialchem.com

Polythis compound is synthesized through the polymerization of the this compound monomer. Cationic polymerization is a common method, and various catalysts can be employed. One study reported the synthesis of polythis compound using Maghnite (Mag-H), a proton-exchanged montmorillonite (B579905) sheet silicate (B1173343) clay, as a catalyst. researchgate.net The research investigated the influence of the amount of catalyst, reaction temperature, and reaction time on the monomer conversion and the molar masses of the resulting polymer. researchgate.net

Another approach to polythis compound synthesis is through radiation-induced polymerization. mdpi.com This method can be sensitized by the presence of compounds like 1,1,2,2-tetrachloroethane (B165197) (TCE), which leads to higher polythis compound yields and faster polymerization kinetics compared to bulk radiation-induced polymerization. mdpi.com The presence of the sensitizer (B1316253), however, also leads to high initiation and termination rates, resulting in polymers with lower molecular weights. mdpi.com The thermal properties of polythis compound have been studied, revealing a glass transition temperature (Tg) that can range from -10°C to 293°C depending on the molar mass. researchgate.net Some synthesized polyindanes have also been found to exhibit crystallinity. researchgate.net

Table 2: Comparison of Polythis compound Synthesis Methods

Synthesis Method Catalyst/Initiator Key Findings
Cationic Polymerization Maghnite (Mag-H) Reaction conditions influence monomer conversion and molar mass. researchgate.net
Cationic Polymerization TiCl4•2THF complex The polymerization mechanism was investigated through electronic absorption spectroscopy. tandfonline.com

| Radiation-Induced Polymerization | Gamma irradiation with TCE sensitizer | Higher yields and faster kinetics, but lower molecular weight. mdpi.com |

In an effort to develop more sustainable polymers, research has explored the use of bioderived monomers to create alternatives to petroleum-based plastics. One such study focused on the reversible addition–fragmentation chain transfer (RAFT)-mediated polymerization of bioderived this compound and itaconic anhydride. rsc.org This work aimed to produce a "greener" alternative to poly(styrene-co-maleic anhydride) (SMAnh). rsc.org The study found that well-controlled polymerizations could be achieved, expanding the range of environmentally friendlier copolymers available for potential applications. rsc.org These bioderived monomers are structurally similar to their petroleum-based counterparts, suggesting they could offer comparable chemical and physical properties. rsc.org

Functional Materials Incorporating this compound Units

The unique carbocyclic structure of this compound makes it a valuable component in the development of advanced functional materials. researchgate.net Its derivatives are increasingly being explored for applications in materials science, particularly in electronics and optics. researchgate.netjfe-chem.com Research has demonstrated the utility of this compound derivatives in photovoltaic solar cells, as electron-transporting materials, and as fluorescent materials. researchgate.net

One major area of application is in coumarone-indene resins (CIR), which can be chemically modified to introduce specific functionalities. taylorfrancis.com Starting with a light fraction of coal tar rich in this compound (e.g., 44.45 wt. %), functional groups can be incorporated by adding monomers like glycidyl (B131873) methacrylate (B99206) (GMA) or methacrylic acid (MAA) during polymerization. taylorfrancis.com This process allows for the synthesis of CIR with epoxy and carboxy groups, respectively. The introduction of these functional groups into the polymer structure enhances their properties and suitability for specialized applications. taylorfrancis.com

The synthesis of these functionalized resins can be initiated using compounds such as 2,2'-Azobis(2-methylpropionitrile). taylorfrancis.com The properties and yield of the resulting functional CIR are influenced by reaction parameters like initiator concentration, temperature, and time. taylorfrancis.com The incorporation of this compound units into these polymer backbones is crucial for achieving the desired material characteristics for use in functional resins and optical materials. jfe-chem.com

Table 1: Applications of Functional Materials Incorporating this compound

Application Area Type of this compound-Based Material Specific Function
Electronics This compound Derivatives Electron-Transporting Materials
Optoelectronics This compound Derivatives Photovoltaic Solar Cells
Optics This compound Derivatives Fluorescent Materials
Functional Resins Coumarone-Indene Resins (CIR) Base polymer for formulations with epoxy or carboxy groups

Advanced R&D in this compound-Based Formulations

Recent research and development efforts have focused on creating novel this compound-based polymers and materials through advanced formulation and polymerization strategies. These initiatives aim to control polymer architecture, introduce new functionalities, and enhance material properties.

A notable area of research is the controlled cationic polymerization of this compound. sigmaaldrich.com For instance, polythis compound has been synthesized using an initiating system of cumyl methyl ether/TiCl₄ in CH₂Cl₂. sigmaaldrich.com Another study detailed the cationic polymerization of this compound to polythis compound (PI) using a TiCl₄•2THF complex as an initiator. tandfonline.com This research established that the resulting polythis compound is a fully recyclable polymer that can be pyrolyzed back to the this compound monomer in nearly theoretical yield. tandfonline.com The thermal decomposition was studied using TGA-FTIR analysis, which determined the activation enthalpy for this process to be 164 kJ/mol. tandfonline.com

Sensitized radiation-induced polymerization represents another frontier. mdpi.com Using a sensitizer like 1,1,2,2-tetrachloroethane with γ-irradiation leads to higher polythis compound yields and faster polymerization kinetics compared to bulk radiation-induced polymerization. mdpi.comresearchgate.net This method enhances the cationic polymerization mechanism alongside the free radical mechanism, though it tends to produce polythis compound with a relatively low molecular weight. mdpi.com

Furthermore, innovative polymerization modes for this compound have been explored. Researchers have developed a step-growth polymer where this compound is connected via its 1- and 3-positions by 4,4'-octafluorobiphenylene units. acs.org This was achieved by reacting sodium indenide and decafluorobiphenyl (B1670000) in the presence of sodium hydride, resulting in a polymer with a number-averaged molecular weight (Mn) of 3500. acs.org Advanced research has also led to the synthesis of novel C₆₀ derivatives, such as the this compound-C₆₀ bisadduct, highlighting the use of this compound in creating sophisticated carbon-based materials. sigmaaldrich.com

Table 2: Comparison of Advanced this compound Polymerization Methods

Polymerization Method Initiator/Condition Key Findings Molecular Weight (Mn) / Properties
Cationic Polymerization TiCl₄•2THF complex Produces fully recyclable polythis compound. tandfonline.com Decomposition enthalpy of 101.6 kJ/mol. tandfonline.com
Sensitized Radiation-Induced Polymerization γ-irradiation with 1,1,2,2-tetrachloroethane Faster kinetics and higher yield. mdpi.com Results in lower molecular weight polymer. mdpi.com
Step-Growth Polymerization Sodium indenide, decafluorobiphenyl, sodium hydride New polymerization mode connecting this compound at 1- and 3-positions. acs.org Mn = 3500, Mw = 5700. acs.org

Medicinal Chemistry and Biological Applications of Indene Derivatives

Indene (B144670) Derivatives in Drug Discovery

The this compound core serves as a versatile scaffold in the design and synthesis of novel compounds for drug discovery. Its rigid bicyclic framework and the presence of both aromatic and aliphatic characteristics contribute to favorable interactions with biological targets. This compound derivatives have been investigated for their potential as inhibitors of various enzymes and receptors involved in disease pathways. acs.orgontosight.aiderpharmachemica.comontosight.airesearchgate.netdrugbank.comresearchgate.netontosight.ai

For instance, this compound amino acid derivatives have been designed and synthesized as succinate (B1194679) dehydrogenase (SDH) inhibitors, demonstrating potent antifungal activity. acs.org Specific compounds, such as i19, have shown efficacy comparable to established fungicides like boscalid (B143098) against pathogens like Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. acs.org Structure-activity relationship (SAR) studies coupled with 3D-QSAR modeling have provided insights into the enzymatic inhibition enhancement, highlighting the role of the this compound fragment in optimizing hydrophobic pocket interactions with the SDH enzyme. acs.org Compound i18, for example, showed a significant improvement in porcine heart SDH inhibition compared to its parent structure. acs.org

Indane analogues, structurally related to this compound derivatives, have also served as scaffolds for developing commercial drugs like indinavir (B1671876), sulindac (B1681787), and donepezil. researchgate.netekb.eg Pharmacophores based on the indane moiety, such as aminoindanes and indanediones, have contributed to the development of neuroleptics and neuroprotective molecules. derpharmachemica.comekb.eg Indane-carboxamide derivatives are being explored as calcitonin gene-related peptide (CGRP) receptor antagonists. ekb.eg

Novel indeno[2,1-e] acs.orgontosight.ainih.govoxadiazinone derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. oup.com Compound 2f, a cyclohexylmethylaminoindenooxadiazinone derivative, emerged as a promising candidate with notable activity against A549 and HepG2 cell lines, exhibiting IC50 values of 64.88 µg/ml and 39.18 µg/ml, respectively. oup.com Molecular docking studies suggested that these compounds interact with the epidermal growth factor receptor (EGFR) active site. oup.com

Dihydro-1H-indene derivatives have been investigated as novel tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. ontosight.airesearchgate.net These derivatives have shown anti-angiogenic and antitumor potency. ontosight.airesearchgate.net Compound 12d, a dihydro-1H-indene derivative, demonstrated potent antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. ontosight.airesearchgate.net This compound was found to bind to the colchicine site on tubulin, inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, stimulate apoptosis, and inhibit tumor metastasis and angiogenesis in vitro and in vivo. ontosight.airesearchgate.net

Pharmacological Activities of this compound-Based Compounds

This compound-based compounds exhibit a wide spectrum of pharmacological activities, making them valuable in the search for new therapeutic agents. ontosight.aiontosight.aiderpharmachemica.comontosight.airesearchgate.netdrugbank.comnih.govresearchgate.net

Anti-inflammatory Properties

Several this compound derivatives have demonstrated significant anti-inflammatory properties. ontosight.ainih.gov Research on indane dimers, structurally related to this compound, has shown mast cell stabilization activities and significant anti-inflammatory and immune-modulating effects. researchgate.net These effects may be related to the modulation of cytokine production (IL-6/TNF-α, IL-8) and the inhibition of nitric oxide (NO) and 5-lipoxygenase (5-LOX) release. researchgate.net For example, indane dimers like PH46 (2) and its methylene (B1212753) analogue 7 have shown significant inhibition of 5-LOX. researchgate.net

Naturally occurring indane polyketides, such as involucrasin C, isolated from Shuteria involucrata, have also been reported to possess anti-inflammatory effects by inhibiting the production of TNF-α and IL-6. acs.orgontosight.ai Diaporindenes A–D, unusual 2,3-dihydro-1H-indene analogues from the mangrove endophytic fungus Diaporthe sp., have exhibited significant inhibitory effects against nitric oxide production in lipopolysaccharide-induced microglial cells (RAW 264.7 cells) with IC50 values ranging from 4.2 to 9.0 μM. ajchem-a.com

Indenedione derivatives, a class of compounds containing the this compound ring system with 1,3-dione functionality, are also known for their anti-inflammatory properties, potentially by modulating specific biochemical pathways. ontosight.ai

Anticancer Activity

This compound derivatives have garnered considerable attention for their potential anticancer activity. ontosight.aiontosight.ai Studies have explored their ability to inhibit the growth of various cancer cell lines and interact with cellular targets involved in cancer progression. ontosight.aiontosight.airesearchgate.netontosight.aioup.comresearchgate.net

As mentioned earlier, novel indeno[2,1-e] acs.orgontosight.ainih.govoxadiazinone derivatives have shown promising anticancer effects against lung, breast, and liver cancer cells. oup.com Dihydro-1H-indene derivatives acting as tubulin polymerization inhibitors have demonstrated potent antiproliferative activity and the ability to inhibit tumor metastasis and angiogenesis. ontosight.airesearchgate.net

Sulindac derivatives, which share the this compound scaffold, have been investigated for their ability to inhibit the Ras signaling pathway, a key pathway involved in cancer. researchgate.net Some sulindac derivatives have shown improved inhibition of Ras-Raf binding compared to sulindac sulfide (B99878) and selectively inhibited the growth of HRAS-transformed cells. researchgate.net

Indenedione derivatives are also recognized for their potential anticancer properties, including the inhibition of cancer cell growth. ontosight.ai

Antimicrobial Activities

This compound derivatives have demonstrated efficacy against various microorganisms, suggesting their potential as antimicrobial agents. ontosight.ainih.gov This includes antibacterial and antifungal activities. acs.orgderpharmachemica.comontosight.ainih.govmdpi.comresearchgate.netacs.orgnih.govtandfonline.com

This compound amino acid derivatives designed as SDH inhibitors have shown potent in vitro antifungal activity against plant pathogens like Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. acs.org

Hydrazones containing 1H-indene units have been synthesized and screened for in vitro antimicrobial activity. researchgate.net One such compound, N'-(5-nitro-2-furoyl)-N2-(3-chloro-1H-indenyl-2-methylene)hydrazine, exhibited higher activity than nitrofurantoin (B1679001) against some microorganisms, particularly Pseudomonas aeruginosa. researchgate.net

Indenedione derivatives are also known for their antimicrobial properties. ontosight.ai

Central Nervous System Effects

Some this compound derivatives have been investigated for their effects on the central nervous system (CNS). researchgate.net For example, a new this compound derivative, TN-871 (2-n-butyl-1-(4-methylpiperazinyl)5,6-ethylendioxythis compound x 2HCl), has been studied for its concentration-dependent actions in the enteric nervous system. At lower concentrations, TN-871 hyperpolarized enteric neurons and/or facilitated synaptic transmission, while at higher concentrations, it depolarized enteric neurons and/or inhibited synaptic transmission. These effects were linked to the modulation of intracellular Ca2+ concentration.

Indane analogues have also shown neuroprotective effects, and compounds like donepezil, an indane derivative, are used in the treatment of Alzheimer's disease due to their cholinesterase inhibitory activity. ekb.egontosight.ai

HIV Protease Inhibition

This compound derivatives have been explored in the context of inhibiting HIV protease, an enzyme crucial for the maturation of the HIV virus. ontosight.ai Indinavir, an indane derivative, is a well-known HIV protease inhibitor used in the treatment of HIV infection. drugbank.comekb.eg Indinavir binds to the active site of HIV-1 protease, inhibiting its activity and preventing the cleavage of viral polyproteins, which results in the formation of immature, non-infectious viral particles. drugbank.com Indinavir contains a basic amine incorporated into its backbone to enhance efficacy. Studies have investigated the interaction mechanism of indinavir with wild-type and mutant HIV-1 protease enzymes, highlighting the role of the indane group in interactions with specific amino acid residues.

Development of this compound-Based Bioactive Scaffolds

The this compound scaffold is a privileged structure found in numerous natural products and synthetic molecules with significant biological and pharmaceutical activities tudublin.ie. The development of this compound-based bioactive scaffolds involves the synthesis of diverse this compound derivatives and the evaluation of their pharmacological properties. This has led to the identification of compounds with potential applications in various therapeutic areas, including cancer, inflammation, and viral infections researchgate.netresearchgate.netontosight.aibeilstein-journals.orggoogle.com.

Research efforts have focused on synthesizing libraries of this compound-containing molecules to explore their therapeutic potential. For instance, an extensive medicinal chemistry program generated a diverse library of this compound derivatives to identify proteasome inhibitor potentiating activity researchgate.net. These compounds were synthesized through novel reactions, allowing for detailed SAR analysis researchgate.net.

Indane analogues, closely related to this compound, have also proven to be useful scaffolds for developing pharmaceuticals such as Indinavir, Sulindac, and Donepezil eburon-organics.comresearchgate.netresearchgate.net. Pharmacophores based on the indane moiety, like aminoindanes and indanediones, have contributed to the development of neuroleptics and neuroprotective agents eburon-organics.comresearchgate.net. Similarly, indane-carboxamide derivatives have shown promise as CGRP receptor antagonists eburon-organics.comresearchgate.net. Substituted this compound and indane derivatives are being explored for their potential as anticancer therapeutics by targeting various oncologic pathways eburon-organics.comresearchgate.net.

Natural products containing indane, indanone, this compound, and indenol structures, such as phytoalexins, have demonstrated antibacterial activity researchgate.net. Indane-based scaffolds are also found in secondary metabolites like polyketides, terpenes, and alkaloids, contributing to their diverse biological properties, including antimicrobial and anti-inflammatory effects researchgate.net.

Synthetic strategies for constructing this compound derivatives have been developed to access a wide variety of functionalized indenes useful as bioactive compounds beilstein-archives.org. These strategies often involve reactions like nucleophilic addition followed by electrocyclization beilstein-archives.org. The synthesis of this compound derivatives with specific functional groups, such as amino and ester groups, is an attractive target for generating potential drug-like molecules acs.org.

Studies have also focused on developing indeno[1,2-b]indole (B1252910) scaffolds as inhibitors of human casein kinase 2 (CK2), an enzyme implicated in cancer sciforum.net. This involves the synthesis and evaluation of functionalized indeno[1,2-b]indoles to investigate their inhibitory activity sciforum.net.

The development of this compound-based scaffolds has yielded compounds with promising in vitro activities against various cancer cell lines. For example, novel indane scaffolds have shown cytotoxic activity in breast, prostate, and lung cancer cell lines tudublin.ie. Hybrid molecules combining indanone nuclei with other bioactive fragments have demonstrated enhanced bioactivity compared to their individual components tudublin.ie.

Recent research has also explored dihydro-1H-indene derivatives as inhibitors of tubulin polymerization, a key process in cell division and angiogenesis nih.gov. Structure-activity relationship studies have identified potent derivatives with antiproliferative activity against multiple cancer cell lines nih.gov.

This compound amino acid derivatives have been designed and synthesized as potential succinate dehydrogenase inhibitors, highlighting the scaffold's utility in developing fungicides acs.org. Lipophilicity mapping and molecular docking simulations have aided in optimizing interactions with the target enzyme acs.org.

Mechanisms of Biological Action of this compound Derivatives

This compound derivatives exert their biological effects through various mechanisms depending on their specific structure and the targeted biological pathway. Research has elucidated several mechanisms by which these compounds exhibit their therapeutic potential, particularly in the areas of anticancer, anti-inflammatory, and antiviral activities.

In the context of anticancer activity, this compound derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines ontosight.ainih.gov. Some this compound derivatives derived from the structure of Sulindac, a non-steroidal anti-inflammatory drug, inhibit cell proliferation by affecting intracellular signaling pathways, including the Ras/Raf/MAPK pathway, which is known to be tumorigenic researchgate.netnih.govcapes.gov.br. For instance, an indanone-based thiazolyl hydrazone derivative, ITH-6, has been found to arrest colorectal cancer cells at the G2/M phase of the cell cycle and induce apoptosis, potentially by increasing reactive oxygen species and decreasing intracellular glutathione (B108866) levels nih.gov. This compound also downregulates the expression of NF-κB p65 and Bcl-2, further contributing to its cytotoxic effects nih.gov.

Other this compound derivatives act as tubulin polymerization inhibitors by binding to the colchicine site on tubulin nih.gov. This inhibition disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and induction of apoptosis nih.gov. Studies have shown that these compounds can also downregulate mitochondrial membrane potential and induce the generation of reactive oxygen species nih.gov.

This compound derivatives have also demonstrated anti-inflammatory properties ontosight.aigoogle.com. Inflammation is a complex process involving the release of inflammatory mediators and the infiltration of leukocytes google.com. While the full mechanisms are still being investigated, some this compound derivatives are thought to modulate the immune response and reduce inflammation ontosight.ai. The non-steroidal anti-inflammatory drug Sulindac, an this compound derivative, is believed to primarily inhibit prostaglandin (B15479496) synthesis by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes nih.gov. This action reduces the production of prostaglandins, which are key mediators of inflammation nih.gov.

In the realm of antiviral activity, this compound derivatives have shown promise against various viruses beilstein-journals.org. For example, some 1,3-dioxothis compound compounds have exhibited inhibitory activity against picornaviruses google.com. While specific mechanisms for all antiviral this compound derivatives are not fully detailed in the provided sources, the development of antiviral agents often involves targeting viral proteins or host factors essential for viral replication jmchemsci.com. Research into related scaffolds, such as isoindole derivatives, suggests versatile mechanisms of action, including enzyme inhibition and blocking viral replication mechanisms jmchemsci.com.

This compound derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. Some this compound compounds have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for cognitive function researchgate.net. Dual binding site AChE inhibitors, including some this compound derivatives, can potently inhibit AChE and also affect AChE-induced β-amyloid peptide aggregation, a process implicated in Alzheimer's pathology researchgate.net.

The mechanisms of action for this compound derivatives are diverse and depend on the specific structural modifications. Further detailed research, including molecular docking and in vitro/in vivo studies, continues to elucidate the precise interactions of these compounds with their biological targets.

Environmental Science and Toxicology of Indene

Occurrence and Fate of Indene (B144670) in Environmental Matrices

This compound is introduced into the environment from both natural and anthropogenic sources. It is a component of coal tar and is released through industrial processes such as polymer manufacturing, waste incineration, and the combustion of fossil fuels, including gasoline and diesel. nih.gov Other sources include emissions from paper mills, creosote waste disposal sites, and motorboat exhaust. nih.gov Once in the environment, its distribution and persistence are governed by its physicochemical properties and the environmental conditions of the receiving matrix.

The oxidation process results in the formation of various oxygenated polycyclic aromatic hydrocarbons (OPAHs). nih.gov These products can contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. nih.gov The degradation of this compound in the atmosphere is a significant removal pathway that prevents its long-range transport.

Table 1: Atmospheric Chemistry of this compound

ParameterValueReference
Atmospheric Lifetime 2.74 hours nih.gov
Overall OH Radical Reaction Rate Constant 1.04 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov
Primary Atmospheric Degradation Pathway OH radical-initiated oxidation nih.gov
Major Oxidation Products Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs) nih.gov

This compound's behavior in soil and water is largely dictated by its low water solubility and moderate hydrophobicity. nih.gov With an estimated soil organic carbon-water partition coefficient (Koc) value of 540, this compound is expected to have low mobility in soil, indicating a tendency to adsorb to soil organic matter. nih.gov This adsorption can limit its transport to groundwater and its availability for volatilization and biodegradation. nih.gov

In aquatic systems, this compound is considered insoluble. nih.gov Its release into surface waters can occur through industrial effluents and motorboat emissions. nih.gov Due to its propensity to adsorb to particulate matter, a significant portion of this compound in aquatic environments is likely associated with sediments.

Biodegradation and Biotransformation of this compound

The microbial breakdown of this compound is a key process in its removal from contaminated environments. A variety of microorganisms have demonstrated the ability to degrade this compound under both aerobic and anaerobic conditions.

The aerobic biodegradation of this compound is typically initiated by an attack on the aromatic ring by oxygenase enzymes. frontiersin.org Specifically, ring-hydroxylating oxygenases (RHOs) and cytochrome P450 monooxygenases (CYP450s) play a crucial role in the initial hydroxylation of the this compound molecule. frontiersin.org This initial step involves the addition of hydroxyl groups to the ring structure, which destabilizes the aromatic system and facilitates further degradation.

Under anaerobic conditions, the degradation pathways are less well understood but are known to occur. The process involves different enzymatic machinery and electron acceptors.

Table 2: Key Enzymes in this compound Biodegradation

Enzyme ClassRole in this compound Degradation
Ring-Hydroxylating Oxygenases (RHOs) Catalyze the initial hydroxylation of the aromatic ring.
Cytochrome P450 Monooxygenases (CYP450s) Involved in the initial oxidative attack on the this compound molecule.
Dehydrogenases Further oxidize the hydroxylated intermediates.
Ring-Cleavage Dioxygenases Break open the aromatic ring structure.

The presence of this compound in a contaminated site can have a significant impact on the indigenous microbial communities. Studies have shown that this compound can inhibit the degradation of other common co-contaminants, such as benzene (B151609), toluene (B28343), ethylbenzene, and xylenes (BTEX). nih.gov This inhibition is particularly pronounced for benzene. nih.gov

Bioremediation offers a promising and environmentally friendly approach for the cleanup of this compound-contaminated sites. scispace.comnih.gov Various strategies can be employed, often tailored to the specific conditions of the contaminated environment.

Natural Attenuation: This involves monitoring the natural processes of biodegradation without intervention. It is a viable option when the rate of natural degradation is sufficient to mitigate the risk of contamination.

Biostimulation: This strategy aims to enhance the activity of indigenous this compound-degrading microorganisms by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances. frontiersin.orgnih.gov Optimizing conditions such as pH and moisture can also stimulate microbial activity. frontiersin.orgnih.gov

Bioaugmentation: This approach involves the introduction of specific, pre-grown microbial strains or consortia with a high capacity for this compound degradation into the contaminated site. frontiersin.orgnih.gov This can be particularly useful in environments where the native microbial population lacks the necessary degradative capabilities.

In Situ and Ex Situ Techniques: Bioremediation can be applied in situ (in place) through methods like bioventing (supplying air to the subsurface) and biosparging (injecting air below the water table). nih.gov Ex situ techniques involve excavating the contaminated soil or pumping the contaminated water for treatment in a controlled environment, such as a bioreactor.

Table 3: Bioremediation Strategies for this compound

StrategyDescription
Natural Attenuation Relies on naturally occurring microbial populations and processes to degrade this compound without human intervention.
Biostimulation Enhances the activity of indigenous microorganisms by adding nutrients and optimizing environmental conditions. frontiersin.orgnih.gov
Bioaugmentation Introduces specific microorganisms with high this compound-degrading capabilities to the contaminated site. frontiersin.orgnih.gov
Bioventing An in situ technique that stimulates aerobic biodegradation by providing oxygen to the unsaturated zone. nih.gov
Biosparging An in situ technique that enhances biodegradation by injecting air below the water table to increase oxygen concentrations.

Ecotoxicological Studies of this compound

This compound, an aromatic hydrocarbon sourced from coal tar, has significant industrial applications. mdpi.com Its release into the environment, particularly into the soil, raises ecotoxicological concerns. nih.govnih.gov This section delves into the specific mechanisms of this compound's toxicity at the cellular and molecular levels, its impact on oxidative stress responses, and its effects on model soil organisms.

Cellular and Molecular Toxicity Mechanisms

At the cellular level, this compound exposure leads to a dose-dependent decrease in cell viability. mdpi.com Studies on earthworm coelomocytes, which are cells analogous to vertebrate immune cells, have shown that increasing concentrations of this compound result in a gradual decline in cell viability. mdpi.com For instance, at a concentration of 15 mg/L, cell viability was observed to decrease to 74.5% of the control group. nih.govnih.gov This cytotoxicity is linked to oxidative stress. mdpi.com

A key indicator of cell membrane damage is the release of lactate dehydrogenase (LDH). nih.gov Exposure to this compound has been shown to significantly increase intracellular LDH activity, indicating compromised cell membrane integrity. nih.gov At an exposure concentration of 15 mg/L, LDH activity in earthworm coelomocytes was 222.8% of the blank control group, signifying severe membrane damage. nih.gov

At the molecular level, this compound interacts with crucial antioxidant enzymes. mdpi.com Research has demonstrated that this compound can bind to superoxide dismutase (SOD), a key enzyme in the antioxidant defense system. nih.govresearchgate.net This binding, facilitated by an arene-H bond, alters the secondary structure of SOD, causing the peptide chain to loosen. mdpi.comnih.gov Molecular simulations have indicated that this compound primarily binds at the junction of SOD subunits. mdpi.comresearchgate.net This structural alteration is hypothesized to lead to an increase in SOD activity. nih.govresearchgate.net

Oxidative Stress Responses

This compound exposure disrupts the redox balance within cells, leading to a significant accumulation of reactive oxygen species (ROS). mdpi.comnih.gov ROS are highly reactive molecules that can damage cellular components. nih.gov The generation of ROS is a key mechanism of this compound-induced toxicity. mdpi.com

In earthworm coelomocytes, ROS levels were observed to increase significantly with this compound concentrations greater than 0.5 mg/L. nih.gov At a concentration of 15 mg/L, the intracellular ROS level reached 269.6% of the control group. nih.gov This substantial increase in ROS overwhelms the cell's antioxidant defense system. nih.govnih.gov

The excessive production of ROS leads to the inhibition of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.govnih.gov This inhibition, coupled with the high levels of ROS, results in lipid peroxidation and changes in membrane permeability, further contributing to cellular damage. mdpi.comnih.gov

This compound Concentration (mg/L)Cell Viability (%)ROS Level (% of control)LDH Activity (% of control)
0 (Control)100100100
< 0.5-Low-
> 0.5-Significantly Increased-
1574.5269.6222.8

Impact on Model Organisms (e.g., Earthworms)

Earthworms are vital organisms in the soil ecosystem and are often used as model organisms in soil ecotoxicology. nih.govnih.gov Studies using the earthworm species Eisenia foetida have provided significant insights into the toxic effects of this compound. nih.gov

Environmental and Health Implications of this compound as a PAH

This compound is classified as a polycyclic aromatic hydrocarbon (PAH), a group of organic compounds that are of significant environmental and health concern. wikipedia.orgnih.gov PAHs are known for their toxic, carcinogenic, mutagenic, and teratogenic properties. nih.gov

Chronic exposure to PAHs has been associated with a range of health problems, including respiratory diseases, cardiovascular issues, and suppression of the immune system. nih.govnih.gov Furthermore, PAHs can have detrimental effects on reproductive health, impacting both male and female fertility. nih.gov The metabolism of PAHs in the body can lead to the formation of reactive intermediates that can damage DNA, a key step in the initiation of cancer. nih.govnih.gov The International Agency for Research on Cancer (IARC) has classified some PAHs as known human carcinogens. wikipedia.org

Analytical Chemistry of Indene

Advanced Separation Techniques for Indene (B144670)

The recovery of high-purity this compound from complex feedstocks like coal tar or petroleum distillates presents a significant challenge due to the presence of numerous compounds with similar boiling points. While traditional precision distillation is a common first step, it often fails to completely remove certain impurities. To achieve the high purity required for specialized applications, such as in the synthesis of polymers and resins, more advanced separation techniques are employed.

One effective advanced method is fractional crystallization . This technique leverages the differences in melting points between this compound and its co-boiling impurities. An this compound-rich fraction obtained from distillation is chilled to a controlled temperature, causing the this compound to crystallize and solidify while the impurities remain in a liquid state. Subsequent solid-liquid separation, for instance using a centrifugal separator, effectively isolates the solid, high-purity this compound google.com. This process is particularly adept at removing impurities that are difficult to eliminate by distillation alone, such as benzonitrile, alkylbenzenes, and indane google.com. Research has shown that this method can yield this compound with a purity of 99% by weight or higher google.com.

Another specialized technique is azeotropic distillation . This process involves adding an entraining agent to the this compound mixture, which forms an azeotrope with one or more of the impurities. An azeotrope is a mixture that has a constant boiling point, different from the boiling points of its individual components. By forming an azeotrope with a specific impurity like benzonitrile, its volatility is altered, allowing it to be more easily distilled off from the this compound google.com. For example, glycols such as ethylene glycol or triethylene glycol can be added to an this compound distillate from coal tar, and subsequent reduced-pressure distillation can lower the benzonitrile content from over 5% to less than 1% google.com.

Comparison of Separation Techniques for this compound Purification
TechniquePrinciple of SeparationKey Impurities RemovedReported Purity Achieved
Precision DistillationDifference in boiling pointsCompounds with significantly different volatilitiesVariable (often insufficient for high-purity applications)
Fractional CrystallizationDifference in melting points (solidification)Benzonitrile, Alkylbenzenes, Indane, Undecane google.com≥ 99 wt. % google.com
Azeotropic DistillationAltering volatility by forming a constant-boiling mixtureBenzonitrile (using glycol as an entrainer) google.comSignificant reduction of specific impurity (e.g., to <1%) google.com

Quantitative Analysis of this compound in Complex Mixtures

Determining the precise amount of this compound in materials like commercial solvents, petroleum fractions, and coal tar is crucial for quality control and process optimization. Due to the complexity of these matrices, which can contain hundreds of hydrocarbon components, high-resolution chromatographic techniques are the cornerstone of quantitative analysis chemicke-listy.cz.

High-Resolution Capillary Gas Chromatography (HRCGC) is a primary method for the quantitative analysis of aromatic compounds, including this compound, in complex mixtures chemicke-listy.cz. When coupled with a Flame Ionization Detector (FID), GC-FID provides robust and accurate quantification. The FID's response is generally uniform for equal weights of different hydrocarbons, allowing relative peak areas to be used for determining weight percent values chemicke-listy.cz. For enhanced certainty in identification, especially in very complex samples, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. GC-MS provides structural information, confirming the identity of the this compound peak before quantification nih.govnih.gov. Studies focusing on the precision of GC determination for individual aromatic compounds have reported relative standard deviations typically in the range of 3–6% chemicke-listy.cz.

For exceptionally complex hydrocarbon mixtures, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers superior separation power. By employing two columns with different stationary phases, GC×GC can resolve compounds that co-elute in a single-column system nih.govresearchgate.net. When paired with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC-TOFMS becomes a powerful tool for both the identification and quantification of trace components in challenging matrices nih.gov.

Techniques for Quantitative Analysis of this compound
Analytical MethodPrincipleTypical ApplicationKey Advantages
GC-FIDSeparation by boiling point/polarity on a capillary column, followed by detection via flame ionization.Quantification in petroleum products, coal tar, and commercial solvents.High precision, robust, and relatively uniform response for hydrocarbons chemicke-listy.cz.
GC-MSSeparation via GC with mass-selective detection for positive identification.Analysis of multi-component solvent mixtures and environmental samples where peak identification is critical nih.gov.Provides structural confirmation, enhancing accuracy of quantification nih.gov.
GC×GC-TOFMSEnhanced separation using two distinct GC columns, coupled with rapid mass analysis.Detailed characterization of complex hydrocarbon mixtures like pyrolysis products or heavy petroleum fractions nih.govresearchgate.net.Superior resolving power for co-eluting compounds; allows for detailed group-type analysis nih.gov.

Detection and Monitoring of this compound in Environmental Samples

This compound, as a polycyclic aromatic hydrocarbon (PAH), can be released into the environment from industrial activities, incomplete combustion of organic materials, and fuel spills. Monitoring its presence in air, water, and soil is important for environmental assessment. The analytical methods used must be highly sensitive to detect the typically low concentrations found in environmental samples cdc.gov.

For air analysis , this compound is often measured as part of the suite of PAHs found in particulate matter (PM). Air is sampled by drawing a known volume through a filter, which is then extracted with an organic solvent. The extract is analyzed using GC-MS, a technique widely used for its sensitivity and specificity nih.gov. Recent advancements have led to methods like GC coupled to high-resolution mass spectrometry (e.g., GC-Orbitrap-MS), which can achieve sub-picogram detection limits. This high sensitivity allows for the analysis of PAHs in low-volume samples, making it suitable for personal exposure monitoring equipment nih.gov.

In water samples , the concentration of this compound and other PAHs is typically very low. Therefore, a pre-concentration step is necessary before analysis. Solid-Phase Extraction (SPE) is commonly used, where a water sample is passed through a cartridge containing a sorbent that retains the PAHs. The PAHs are then eluted with a small volume of solvent. The resulting concentrated sample is often analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detectors labrulez.com. On-line SPE-HPLC systems automate this process, reducing sample handling and analysis time, and can be used for the rapid determination of PAHs in tap water labrulez.com.

For soil and sediment samples , the analytical procedure involves solvent extraction of the sample, followed by a clean-up step to remove interfering substances like lipids and sulfur. The purified extract is then analyzed, typically by GC-MS or HPLC, to identify and quantify the PAHs present cdc.gov.

Methods for Environmental Detection of this compound
Environmental MatrixSampling & PreparationPrimary Analytical TechniqueDetection Method
Air (Particulate Matter)High-volume air filtration followed by solvent extraction.Gas Chromatography (GC)Mass Spectrometry (MS), including high-resolution MS for ultra-trace analysis nih.gov.
WaterSolid-Phase Extraction (SPE) for pre-concentration.High-Performance Liquid Chromatography (HPLC) labrulez.comFluorescence or Ultraviolet (UV) Detection labrulez.com.
Soil & SedimentSolvent extraction with a subsequent clean-up step to remove matrix interferences cdc.gov.GC or HPLCMass Spectrometry (MS) or Fluorescence Detection.

Future Directions and Emerging Research Areas for Indene

Integration of Indene (B144670) in Advanced Catalytic Cycles

This compound and its derivatives are increasingly being explored for their roles in advanced catalytic cycles. The indenyl moiety can serve as a ligand in metal complexes, influencing catalytic activity and selectivity. Research is ongoing to develop new catalysts based on this compound structures for various chemical transformations. For instance, indane-based chiral aryl chalcogenide catalysts have been developed and applied in asymmetric electrophilic reactions, demonstrating the potential of this scaffold in enantioselective synthesis. acs.orgresearchgate.net These catalysts, easily prepared from the chiral indane scaffold, can provide appropriate hydrogen bonding effects and control steric hindrance, enabling their use in asymmetric electrophilic reactions of alkenes, alkynes, and arenes. acs.orgresearchgate.net

Furthermore, this compound-based ligands are being investigated for use in metal complexes for catalytic processes such as olefin polymerization. uva.nl The concept of metallo-radical catalysis, utilizing cheap and abundant metals like cobalt in bio-inspired approaches, is being explored for the sustainable synthesis of substituted 1H-indenes. uva.nlsciencedaily.com This approach leverages the intrinsic radical-type reactivity of first-row transition metals, offering a departure from expensive noble metal catalysts. uva.nl Palladium-catalyzed reactions involving this compound-based dienes are also being developed for the synthesis of complex enantioenriched structures. acs.orgacs.org

Exploration of Novel this compound-Based Functional Materials

This compound derivatives are promising candidates for the development of novel functional materials with applications in various fields. Their conjugated structures make them suitable for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai Research is focused on synthesizing this compound-based materials with tailored optical and electrical properties. For example, this compound-modified anthracene (B1667546) organic compounds are being investigated for their application in organic electroluminescent devices, aiming to improve device voltage and lifespan. google.com These compounds, with this compound and dibenzofuran (B1670420) groups connected to an anthracene core, exhibit favorable properties such as higher glass transition temperature, thermal stability, and carrier mobility. google.com

Beyond organic electronics, this compound derivatives are being explored for their potential in materials science for forming polymers and crystals with unique properties. ontosight.ai The use of this compound extracted from pyrolysis oil for the synthesis of cation exchange resins demonstrates its potential as a valuable feedstock for developing new materials from industrial by-products. nuu.uz This process involves the sulfonation and polycondensation of this compound to produce indenesulfonic acid-based cationites with competitive properties compared to commercial equivalents. nuu.uz

Refined Computational Predictions for this compound Reactivity and Properties

Computational chemistry plays a crucial role in understanding and predicting the reactivity and properties of this compound and its derivatives, guiding experimental research and facilitating the design of new this compound-based molecules. Advanced computational methods, including density functional theory (DFT), are being used to study the structural and optoelectronic properties of this compound-related compounds. nih.gov These studies help in understanding and tuning the electron-transporting and accepting abilities of this compound cores for applications in organic photovoltaics and OFETs. nih.gov

Computational modeling is also essential for predicting potential drug-target interactions and assessing the biological efficacy of this compound derivatives, aiding in drug discovery efforts. ontosight.aiontosight.ai Furthermore, computational studies are contributing to understanding the formation mechanisms of this compound in various environments, including the interstellar medium and combustion flames. acs.org The ongoing development of new computational chemistry techniques, such as neural network architectures, aims to accelerate the prediction of molecular and material properties with higher accuracy and lower computational cost, which will benefit future studies on this compound. mit.edu

Development of Highly Sustainable this compound Synthesis Methods

There is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Traditional synthesis methods often involve toxic reagents and solvents, prompting research into greener alternatives. Innovative approaches include the use of catalytic processes and greener synthesis routes to minimize environmental impact and reduce production costs. marketresearchintellect.com

The extraction of this compound from pyrolysis oil represents a sustainable approach, utilizing industrial by-products as a feedstock. nuu.uz Research into green organic synthesis techniques, such as organic electrosynthesis and photocatalysis, which can generate highly active intermediates under mild conditions, holds promise for the sustainable production of this compound derivatives. oaepublish.com The development of cost-effective and environmentally friendly catalytic systems is a key focus for more sustainable chemical synthesis technologies involving this compound. researchgate.net

Expanding the Pharmacological Spectrum of this compound Derivatives

This compound derivatives are a significant class of compounds in medicinal chemistry, with ongoing research aimed at expanding their pharmacological applications. They are recognized as valuable building blocks for a variety of natural products, pharmaceuticals, and other bioactive compounds. uva.nl this compound derivatives have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases, due to their ability to interact with specific biological molecules. ontosight.ai

Research is actively exploring the potential of this compound derivatives as therapeutic agents for conditions such as inflammatory diseases and neurodegenerative disorders like Alzheimer's disease. researchgate.netresearchgate.netgoogle.com Novel this compound analogs are being synthesized and evaluated for activities such as acetylcholinesterase inhibition, which is a promising approach for treating Alzheimer's. researchgate.net Indanone derivatives, featuring the indane ring moiety, are known for a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.net Recent studies are also investigating dihydro-1H-indene derivatives as potential tubulin polymerization inhibitors with anti-angiogenic and antitumor potency. tandfonline.com The design and synthesis of new this compound amino acid derivatives are being explored for their potential as succinate (B1194679) dehydrogenase inhibitors, relevant in agricultural and pharmaceutical applications. acs.org

Q & A

Basic: What experimental techniques are critical for synthesizing and characterizing indene derivatives?

Answer:

  • Synthesis: Use Friedel-Crafts alkylation or Diels-Alder reactions to functionalize this compound. Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity .
  • Purification: Employ fractional distillation or column chromatography for isolating this compound derivatives. Validate purity via GC-MS (retention time, mass spectra) or HPLC (peak integration) .
  • Characterization: Combine NMR (e.g., 1^1H/13^{13}C for structural elucidation), IR (functional group identification), and X-ray crystallography (for solid-state conformation analysis) .

Basic: How can researchers ensure reproducibility in this compound-based polymerization studies?

Answer:

  • Control Variables: Standardize monomer-to-initiator ratios, solvent purity, and reaction time/temperature. Document batch-to-batch variations in this compound feedstock (e.g., isomer content) .
  • Data Validation: Use triplicate experiments with statistical error analysis (standard deviation, confidence intervals). Cross-validate results with techniques like GPC (molecular weight distribution) and DSC (thermal stability) .

Advanced: How can computational methods resolve contradictions in this compound’s electronic properties reported across studies?

Answer:

  • DFT Modeling: Compare this compound’s HOMO-LUMO gaps using basis sets (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) to assess sensitivity to computational parameters .
  • Benchmarking: Align theoretical results with experimental UV-Vis spectra (absorption edges) and cyclic voltammetry (redox potentials). Address discrepancies by evaluating solvent effects or excited-state interactions .

Advanced: What strategies mitigate competing reaction pathways in this compound functionalization?

Answer:

  • Mechanistic Probes: Use isotopic labeling (2^{2}H, 13^{13}C) or kinetic isotope effects (KIE) to identify rate-determining steps .
  • In Situ Monitoring: Apply real-time FTIR or Raman spectroscopy to track intermediate formation. Compare with DFT-predicted transition states .

Advanced: How can researchers reconcile conflicting data on this compound’s role in organic photovoltaic efficiency?

Answer:

  • Controlled Comparative Studies: Fabricate bulk-heterojunction devices with this compound-based donors (e.g., this compound-C60 bisadducts) under standardized AM1.5G illumination. Measure VOCV_{OC} and FF against control polymers .
  • Morphological Analysis: Use AFM or TEM to correlate phase separation in this compound blends with charge-carrier mobility (via space-charge-limited current measurements) .

Basic: What are best practices for analyzing this compound’s environmental degradation products?

Answer:

  • Sample Preparation: Simulate degradation via UV irradiation or ozonolysis. Extract metabolites using SPE (solid-phase extraction) .
  • Analytical Workflow: Combine LC-QTOF-MS (high-resolution mass accuracy) with fragmentation libraries (e.g., NIST) to identify degradation intermediates .

Advanced: How to optimize this compound’s catalytic applications while minimizing side reactions?

Answer:

  • Catalyst Screening: Test transition-metal complexes (e.g., Pd, Rh) in C-H activation reactions. Monitor selectivity via 19^{19}F NMR (fluorinated probes) .
  • Kinetic Profiling: Use stopped-flow spectroscopy to quantify active catalytic species and deactivation pathways .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation: Use fume hoods for volatile this compound (flash point: 48°C). Store under inert atmosphere to prevent peroxide formation .
  • Waste Management: Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts) before disposal .

Advanced: How to address discrepancies in this compound’s thermodynamic stability data?

Answer:

  • Calorimetric Validation: Perform DSC/TGA under controlled heating rates (e.g., 10°C/min) to measure decomposition enthalpies. Cross-check with computational thermochemistry (Gaussian-n theories) .
  • Solvent Effects: Compare stability in polar vs. non-polar solvents using vapor-pressure osmometry .

Advanced: What interdisciplinary approaches enhance this compound’s application in materials science?

Answer:

  • Hybrid Systems: Integrate this compound derivatives into MOFs (metal-organic frameworks) for gas storage. Characterize porosity via BET surface area analysis .
  • Multiscale Modeling: Combine MD simulations (nanoscale dynamics) with DFT (electronic properties) to predict this compound-polymer compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.